molecular formula C9H7ClO2 B148428 4-Chlorocinnamic acid CAS No. 1615-02-7

4-Chlorocinnamic acid

Cat. No.: B148428
CAS No.: 1615-02-7
M. Wt: 182.60 g/mol
InChI Key: GXLIFJYFGMHYDY-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorocinnamic acid is a valuable chemical scaffold in scientific research, particularly in the development of novel antimicrobial agents and the study of advanced photomechanical materials. In antimicrobial research, esters derived from this compound demonstrate significant bioactive potential. Studies show these compounds exhibit potent antifungal activity against challenging strains of Candida , including C. albicans , C. glabrata , C. krusei , and C. guilliermondii . Molecular docking studies suggest the mechanism of action for this antifungal activity may involve inhibition of the enzyme 14α-demethylase, a key target in fungal cells . Furthermore, synthetic derivatives of this compound, when conjugated with moieties like 4-chloro-2-mercaptobenzenulfonamide, show promising activity against resistant bacterial pathogens, including clinical strains of HLAR and VRE Enterococcus spp. , and can effectively inhibit biofilm formation . Beyond pharmacology, this compound is a model compound in materials science as a photomechanical molecular crystal . It can efficiently convert light energy into mechanical work, making it a subject of interest for applications in light-harvesting, mechanical actuators, optical sensors, and smart switches . Research into its polymorphic forms and the [2+2] photodimerization reaction under different pressures provides fundamental insights into the design of solid-state photomechanical actuators . This combination of significant biological activity and unique physical properties makes this compound a versatile and important compound for diverse research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-chlorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLIFJYFGMHYDY-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275521
Record name (2E)-3-(4-Chlorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name 4-Chlorocinnamic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20024
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

940-62-5, 1615-02-7
Record name (2E)-3-(4-Chlorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=940-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-p-Chlorocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamic acid, p-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-p-Chlorocinnamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-CHLOROCINNAMIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-CHLOROCINNAMIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(4-Chlorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-p-chlorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.157
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name p-chlorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.059
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of 4-Chlorocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chlorocinnamic acid (4-CCA). The information presented herein is intended to support research, development, and quality control activities involving this compound. Data is summarized in a clear tabular format, and detailed experimental protocols for key property determinations are provided. Additionally, a visualization of a key biological interaction is included to facilitate understanding of its mechanism of action.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₉H₇ClO₂[1][2]
Molecular Weight 182.60 g/mol [1][2]
Appearance White to off-white or light yellow crystalline powder[1]
Melting Point 248-250 °C[2]
Boiling Point Decomposes before boiling[3]
pKa 4.41[4]
logP (calculated) 2.4[5]
Solubility Slightly soluble in water; Soluble in ethanol, ether, DMSO, ethyl acetate, and methanol.[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.[6][7][8][9]

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[9]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.[9]

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid phase has transitioned to liquid is recorded as the completion of melting. The melting point is reported as this range.[7][9]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of this compound, a carboxylic acid, can be determined by potentiometric titration.[10][11]

Methodology:

  • Solution Preparation: A standard solution of this compound is prepared in a suitable solvent, typically a mixture of water and a co-solvent like ethanol to ensure solubility.

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

  • Titration: A standardized solution of a strong base, such as sodium hydroxide (NaOH), is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the inflection point of the sigmoid curve.[11]

logP Determination by Shake Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake flask method is a classical approach for its determination.[12][13]

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium. The funnel is then allowed to stand undisturbed for the two phases to separate completely.

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Activity and Mechanism Visualization

This compound has been investigated for various biological activities, including its role as a tyrosinase inhibitor.[14][15] Tyrosinase is a key enzyme in melanin biosynthesis. Understanding the mechanism of inhibition is crucial for the development of agents for hyperpigmentation disorders. Cinnamic acid derivatives have been shown to act as non-competitive or mixed-type inhibitors of tyrosinase.[16][17]

The following diagram illustrates the concept of non-competitive inhibition of tyrosinase by an inhibitor like this compound.

Tyrosinase_Inhibition E Tyrosinase (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (e.g., L-DOPA) I This compound (I) ES->E - S ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I P Product (Dopaquinone) ES->P k_cat EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S No_P No Product ESI->No_P

References

4-Chlorocinnamic acid structure and chemical formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Chlorocinnamic Acid: Structure, Properties, and Biological Activity

This guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. It covers the fundamental chemical properties, synthesis, and a key biological application, focusing on its role as a tyrosinase inhibitor.

Chemical Structure and Formula

This compound is an organochlorine compound derived from trans-cinnamic acid.[1] The structure consists of a phenyl ring substituted with a chlorine atom at the para (4-position) and an acrylic acid group.[1] The presence of the carbon-carbon double bond in the acrylic acid side chain allows for the existence of cis (Z) and trans (E) isomers, with the trans isomer being the more common and stable form.

The International Union of Pure and Applied Chemistry (IUPAC) name for the trans isomer is (E)-3-(4-chlorophenyl)prop-2-enoic acid .[1]

Chemical Formula: C₉H₇ClO₂[1][2]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValue
Molecular Weight 182.60 g/mol [2][3]
Appearance White to off-white crystalline powder[1][4]
Melting Point 248-250 °C[2][3]
Boiling Point Decomposes before boiling / ~260.71°C (estimate)[1][2]
pKa 4.41 (at 25°C)[2][4]
Solubility Sparingly soluble in water.[4] Soluble in ethanol, ether, DMSO, ethyl acetate, and methanol.[1][2]
CAS Number 1615-02-7[1][2][4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and a key biological assay are provided below.

Synthesis of this compound

A common method for synthesizing this compound is via a condensation reaction. The following protocol is adapted from a procedure using boron tribromide.[5]

Materials:

  • 4-chlorobenzaldehyde

  • Anhydrous acetic acid

  • Boron tribromide

  • Anhydrous benzene

  • 20% Hydrochloric acid (HCl) solution

  • Ice

Procedure:

  • In a 100 mL three-necked Claisen flask equipped with a mechanical stirrer, thermometer, and a water-cooled reflux condenser, place anhydrous acetic acid (0.1089 mol).

  • Slowly add boron tribromide (0.022 mol) dissolved in anhydrous benzene (5 mL) over 30-40 minutes while stirring and cooling the flask with ice.

  • Stir the resulting solution for one hour at room temperature, followed by 5-6 hours at 55-65°C, allowing for the emission of hydrogen bromide gas.

  • Once gas emission ceases, add 4-chlorobenzaldehyde (0.02 mol) to the flask.

  • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 8-10 hours.

  • After reflux, cool the mixture and pour it into 150-200 mL of water.

  • Filter the aqueous solution to remove any insoluble byproducts.

  • Treat the filtrate with a 20% HCl solution until the pH reaches 1-2 to precipitate the this compound.

  • Cool the mixture on ice for 2-3 hours to ensure complete precipitation.

  • Filter the solid product, wash with cold water (15-20 mL), and dry to yield the final product.

Purification by Recrystallization

To achieve high purity, this compound can be purified by recrystallization.[2]

Materials:

  • Crude this compound

  • Ethanol (or aqueous ethanol)

  • Activated charcoal (optional)

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol or an aqueous ethanol mixture.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes to adsorb impurities.

  • Hot-filter the solution to remove the charcoal or any insoluble material.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Tyrosinase Inhibition Assay

This compound is known to inhibit tyrosinase, a key enzyme in melanin synthesis.[6] The following protocol describes a spectrophotometric assay to determine its inhibitory activity.

Materials:

  • Mushroom tyrosinase (e.g., 1000 U/mL)

  • L-DOPA (1 mM)

  • This compound (test inhibitor, various concentrations)

  • Kojic acid (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the phosphate buffer.

  • In a 96-well microplate, add 40 µL of each inhibitor concentration (or buffer for the blank control).[7]

  • Add 50 µL of phosphate buffer and 10 µL of the tyrosinase enzyme solution to each well.[7]

  • Incubate the plate at 25°C for 10 minutes to allow for enzyme-inhibitor interaction.[7]

  • Initiate the enzymatic reaction by adding 100 µL of the L-DOPA substrate solution to each well.[7]

  • Immediately place the plate in a microplate reader and measure the absorbance at a wavelength corresponding to dopachrome formation (typically ~475-490 nm).

  • Monitor the change in absorbance over time (e.g., for 10-20 minutes).

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each concentration of this compound relative to the uninhibited control.

  • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting percent inhibition against inhibitor concentration.

Mechanism of Action and Experimental Workflow

Tyrosinase Inhibition Mechanism

Studies on chlorocinnamic acids suggest they can act as uncompetitive inhibitors of tyrosinase.[8][9] In this model, the inhibitor does not bind to the free enzyme but rather to the enzyme-substrate (ES) complex, forming an inactive enzyme-substrate-inhibitor (ESI) complex. This prevents the formation of the product.

Tyrosinase_Inhibition E Tyrosinase (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (L-DOPA) ES->E - S P Product (Dopachrome) ES->P k_cat ESI Inactive ESI Complex ES->ESI + I I Inhibitor (this compound) ESI->ES - I

Caption: Uncompetitive inhibition of tyrosinase by this compound.

Experimental Workflow for Inhibition Assay

The process for determining the inhibitory potential of a compound like this compound follows a structured workflow, from preparation to data analysis.

Assay_Workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Dilutions) plate 2. Plate Loading (Add Enzyme and Inhibitor/ Buffer to 96-well plate) prep->plate incubate 3. Pre-incubation (10 min at 25°C) plate->incubate react 4. Initiate Reaction (Add Substrate - L-DOPA) incubate->react measure 5. Spectrophotometric Measurement (Abs @ 475nm) react->measure analyze 6. Data Analysis (Calculate Reaction Rates and % Inhibition) measure->analyze ic50 7. Determine IC50 Value analyze->ic50

Caption: Experimental workflow for the tyrosinase inhibition assay.

References

The Multifaceted Biological Activities of 4-Chlorocinnamic Acid and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives have long been a subject of scientific inquiry due to their diverse and potent biological activities. Among these, 4-Chlorocinnamic acid, a halogenated derivative, and its related compounds have demonstrated significant potential across various therapeutic areas, including antimicrobial, antifungal, and anticancer applications. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Antimicrobial and Antifungal Activity

This compound and its ester derivatives have shown notable activity against a range of microbial and fungal pathogens. The primary mechanism of antifungal action is believed to be the inhibition of the enzyme 14α-demethylase, a key player in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[1][2][3]

Quantitative Antimicrobial and Antifungal Data

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and its derivatives against various microorganisms.

CompoundMicroorganismMIC (µM)Reference
This compoundE. coli708[4]
This compoundB. subtilis708[4]
CompoundFungal StrainMIC (µmol/mL)Reference
Methoxyethyl 4-chlorocinnamateCandida albicans0.13[1][2]
Perillyl 4-chlorocinnamateCandida albicans0.024[1][2]
Methyl 4-chlorocinnamateS. aureusActive at the highest concentration tested[1][2]
Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5][6][7]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound (this compound derivative) stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Inoculum Preparation: A pure culture of the test microorganism is grown overnight on an appropriate agar medium. Colonies are then suspended in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is further diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: The test compound is serially diluted in the broth medium in the wells of the 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis

The antifungal activity of many this compound derivatives is attributed to their ability to inhibit 14α-demethylase, a cytochrome P450 enzyme. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Lanosterol Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl Lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential Component 4-Chlorocinnamic_Acid_Derivative This compound Derivative 14α-demethylase (CYP51) 14α-demethylase (CYP51) 4-Chlorocinnamic_Acid_Derivative->14α-demethylase (CYP51) Inhibits Membrane Integrity Membrane Integrity Fungal Cell Membrane->Membrane Integrity Maintains

Caption: Inhibition of 14α-demethylase by this compound derivatives disrupts ergosterol biosynthesis.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines, and proposed mechanisms of action include the induction of apoptosis and the inhibition of matrix metalloproteinases (MMPs).

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for a synthesized this compound derivative against a human lung cancer cell line.

CompoundCell LineIC50 (µM)Reference
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]- 3-(4-chlorophenyl)prop-2-enamideA-549 (Lung Cancer)Potent, submicromolar activity[6]
Compound 5 (a cinnamic acid derivative)A-549 (Lung Cancer)10.36[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][8][9]

Objective: To determine the cytotoxic effect of a compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A-549)

  • 96-well plates

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals that have formed in metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway: Induction of Apoptosis and MMP-9 Inhibition

Cinnamic acid derivatives have been shown to induce apoptosis in cancer cells.[3][10][11] Furthermore, molecular docking studies suggest that these compounds can inhibit Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion and metastasis.[12][13][14][15]

Anticancer_Mechanism cluster_apoptosis Induction of Apoptosis cluster_mmp MMP-9 Inhibition 4-Chlorocinnamic_Acid_Derivative This compound Derivative Pro-apoptotic_Proteins Pro-apoptotic_Proteins 4-Chlorocinnamic_Acid_Derivative->Pro-apoptotic_Proteins Activates 4-Chlorocinnamic_Acid_Derivative_MMP This compound Derivative Caspase_Cascade Caspase_Cascade Pro-apoptotic_Proteins->Caspase_Cascade Initiates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Leads to MMP-9 MMP-9 4-Chlorocinnamic_Acid_Derivative_MMP->MMP-9 Inhibits ECM_Degradation ECM_Degradation MMP-9->ECM_Degradation Promotes Invasion_Metastasis Invasion_Metastasis ECM_Degradation->Invasion_Metastasis Facilitates

Caption: Proposed anticancer mechanisms of this compound derivatives.

Enzyme Inhibition

Beyond their antimicrobial and anticancer effects, this compound and its derivatives have been investigated as inhibitors of other enzymes, such as mushroom tyrosinase.

Quantitative Enzyme Inhibition Data

The following table shows the IC50 values of this compound for the inhibition of mushroom tyrosinase activities.

CompoundEnzyme ActivityIC50 (mM)Reference
This compoundMonophenolase0.477[10]
This compoundDiphenolase0.229[10]
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This assay is used to screen for inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[2][16][17][18][19]

Objective: To determine the inhibitory effect of a compound on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase solution

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compound (this compound)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate buffer, mushroom tyrosinase solution, and the test compound at various concentrations.

  • Pre-incubation: The plate is pre-incubated for a short period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, L-DOPA, to all wells.

  • Absorbance Measurement: The formation of dopachrome, the product of the reaction, is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined for each concentration of the test compound. The IC50 value is then calculated.

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Solutions Mix_Components Mix Enzyme, Buffer, and Inhibitor in 96-well plate Prepare_Reagents->Mix_Components Pre-incubate Pre-incubate Mix_Components->Pre-incubate Add_Substrate Initiate Reaction by Adding Substrate Pre-incubate->Add_Substrate Monitor_Reaction Monitor Absorbance Change over Time Add_Substrate->Monitor_Reaction Calculate_Inhibition Calculate Percentage Inhibition Monitor_Reaction->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General workflow for an enzyme inhibition assay.

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as antimicrobial, antifungal, and anticancer agents, coupled with their potential as enzyme inhibitors, makes them attractive candidates for further drug development. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and optimization of these compounds could lead to the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Differences Between trans-4-Chlorocinnamic Acid and cis-4-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acids and their derivatives are a class of organic compounds that have garnered significant interest in the fields of chemistry, biology, and pharmacology due to their diverse biological activities. Among these, the halogenated forms, such as 4-Chlorocinnamic acid, exist as geometric isomers, trans and cis, which can exhibit distinct physical, chemical, and biological properties. This technical guide provides a comprehensive comparison of trans-4-Chlorocinnamic acid and cis-4-Chlorocinnamic acid, offering insights into their structural differences, physicochemical properties, biological activities, and relevant experimental protocols. This information is intended to support researchers, scientists, and drug development professionals in their endeavors to understand and utilize these compounds.

Structural Differences

The core difference between trans-4-Chlorocinnamic acid and cis-4-Chlorocinnamic acid lies in the spatial arrangement of the substituents around the carbon-carbon double bond of the acrylic acid side chain.

  • trans-4-Chlorocinnamic acid: In the trans isomer, the phenyl group and the carboxylic acid group are on opposite sides of the double bond. This arrangement results in a more linear and sterically stable conformation.

  • cis-4-Chlorocinnamic acid: In the cis isomer, the phenyl group and the carboxylic acid group are on the same side of the double bond. This leads to a bent molecular shape and increased steric hindrance, making it the thermodynamically less stable isomer.

Physicochemical Properties

The geometric isomerism of this compound significantly influences its physical and chemical properties. The more stable trans isomer is more commonly available and better characterized experimentally. Data for the cis isomer is less readily available and often relies on computational predictions.

Table 1: Comparison of Physicochemical Properties

Propertytrans-4-Chlorocinnamic Acidcis-4-Chlorocinnamic Acid
Molecular Formula C₉H₇ClO₂C₉H₇ClO₂
Molecular Weight 182.60 g/mol 182.60 g/mol
CAS Number 1615-02-7[1]5676-62-0[2]
Appearance White to pale cream crystals or powder[1]Solid (predicted)
Melting Point 246-252 °C[1]Not experimentally determined
Boiling Point Decomposes before boilingNot experimentally determined
Solubility in Water Slightly solubleNot experimentally determined
Solubility in Organic Solvents Soluble in ethanol, ether[3]Soluble in organic solvents (predicted)
pKa ~4.33Not experimentally determined
LogP 2.42.4 (computed)[2]

Spectroscopic Data

Spectroscopic techniques are crucial for distinguishing between the cis and trans isomers.

Table 2: Comparison of Spectroscopic Data

Spectrumtrans-4-Chlorocinnamic Acidcis-4-Chlorocinnamic Acid
¹H NMR Olefinic protons show a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration.[4]Olefinic protons are expected to show a smaller coupling constant (J ≈ 12 Hz) characteristic of a cis configuration.
¹³C NMR Chemical shifts have been reported in various solvents.[5]Specific experimental data not readily available.
FTIR (cm⁻¹) C=O stretch (~1680), C=C stretch (~1630), C-Cl stretch (~1010-1000).[6]Expected to show similar characteristic peaks with potential shifts due to steric effects.
UV-Vis (λmax) ~275 nm in Ethanol[3]Expected to show a hypsochromic (blue) shift compared to the trans isomer.[7]

Biological Activity and Potential Mechanisms of Action

While research on the specific biological activities of cis-4-Chlorocinnamic acid is limited, studies on the parent cinnamic acid and its derivatives suggest that geometric isomerism can lead to significant differences in biological function.

Antimicrobial Activity: Derivatives of trans*-4-Chlorocinnamic acid have demonstrated antimicrobial activity against various fungi and bacteria.[6][8][9] A proposed mechanism for its antifungal action is the inhibition of the enzyme 14α-demethylase, which is crucial for fungal cell membrane synthesis.[8][9]

Enzyme Inhibition: *Chlorocinnamic acids have been shown to inhibit tyrosinase, a key enzyme in melanin biosynthesis, suggesting their potential use in treating hyperpigmentation disorders.[10] The inhibitory mechanism was found to be reversible and uncompetitive.[10]

Anti-inflammatory and Anticancer Activity: *Studies on hydroxycinnamic acid derivatives have indicated their potential as anti-inflammatory and anticancer agents.[11][12] A comparative study on the non-chlorinated cis- and trans-cinnamic acids revealed that the cis isomer was more potent in inhibiting the invasive activity of human lung adenocarcinoma cells. This suggests that cis-4-Chlorocinnamic acid could potentially exhibit stronger anticancer effects than its trans counterpart.

The differences in biological activity between the isomers can be attributed to their distinct molecular shapes, which affect their ability to bind to and interact with biological targets such as enzymes and receptors.

Experimental Protocols

Synthesis of trans-4-Chlorocinnamic Acid

A common method for the synthesis of trans-4-Chlorocinnamic acid is the Perkin reaction, which involves the condensation of 4-chlorobenzaldehyde with acetic anhydride in the presence of a weak base.

Methodology:

  • Combine 4-chlorobenzaldehyde, acetic anhydride, and anhydrous potassium acetate in a round-bottom flask.

  • Heat the mixture under reflux for several hours.

  • After cooling, add water to the reaction mixture to precipitate the crude product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure trans-4-Chlorocinnamic acid.

Synthesis of cis-4-Chlorocinnamic Acid (via Photoisomerization)

The cis isomer can be prepared by the photochemical isomerization of the more stable trans isomer.[13][14][15]

Methodology:

  • Dissolve trans-4-Chlorocinnamic acid in a suitable solvent (e.g., ethanol) in a quartz reaction vessel.

  • Irradiate the solution with a UV lamp (e.g., at 254 nm) for a specified period.

  • Monitor the reaction progress using techniques like HPLC or TLC to determine the ratio of cis to trans isomers.

  • Once a desired ratio is achieved, remove the solvent under reduced pressure.

  • Separate the cis isomer from the remaining trans isomer using chromatographic techniques.

Separation of cis and trans Isomers

High-performance liquid chromatography (HPLC) is an effective method for the separation and purification of cis and trans isomers of cinnamic acid derivatives.[7]

Methodology:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. A gradient elution may be necessary for optimal separation.

  • Detection: UV detection at a wavelength where both isomers absorb (e.g., 254 nm or 280 nm) is suitable.

  • Injection and Elution: Dissolve the mixture of isomers in the mobile phase and inject it into the HPLC system. The two isomers will elute at different retention times, allowing for their separation and collection.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Separation cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis trans_synthesis Synthesis of trans-4-Chlorocinnamic Acid (e.g., Perkin Reaction) photoisomerization Photoisomerization (UV Irradiation) trans_synthesis->photoisomerization Starting Material cis_synthesis Crude cis/trans Mixture photoisomerization->cis_synthesis hplc HPLC Separation (Reversed-Phase C18) cis_synthesis->hplc pure_trans Pure trans Isomer hplc->pure_trans pure_cis Pure cis Isomer hplc->pure_cis spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) pure_trans->spectroscopy bio_assay Biological Activity Assays pure_trans->bio_assay pure_cis->spectroscopy pure_cis->bio_assay

Caption: Workflow for the synthesis, separation, and analysis of this compound isomers.

potential_mechanism Postulated Mechanism of Antifungal Action compound This compound Isomer inhibition Inhibition compound->inhibition enzyme 14α-demethylase ergosterol Ergosterol Biosynthesis enzyme->ergosterol Catalyzes lanosterol Lanosterol lanosterol->enzyme Substrate membrane Fungal Cell Membrane Integrity ergosterol->membrane disruption Disruption ergosterol->disruption inhibition->enzyme inhibition->ergosterol Blocks disruption->membrane

Caption: A potential antifungal mechanism of this compound isomers.

Conclusion

The geometric isomerism of trans- and cis-4-Chlorocinnamic acid gives rise to distinct physicochemical properties and potentially significant differences in biological activity. The trans isomer is the more stable and well-characterized form, with demonstrated antimicrobial and enzyme-inhibitory effects. While experimental data on the cis isomer is limited, preliminary evidence from related compounds suggests it may possess enhanced biological activities, such as greater anticancer potency. Further research into the synthesis, characterization, and biological evaluation of cis-4-Chlorocinnamic acid is warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the unique properties and applications of these two isomers in drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Organochlorine Classification of 4-Chlorocinnamic Acid

This technical guide provides a comprehensive overview of this compound, focusing on its classification as an organochlorine compound. It includes key physicochemical data, detailed experimental protocols, and visual representations of its classification and synthetic pathway.

Classification of this compound

This compound is categorized as an organochlorine compound.[1][2] This classification is based on its molecular structure, which features a chlorine atom covalently bonded to a carbon atom within an organic framework. Specifically, it is a derivative of trans-cinnamic acid with a chloro substituent at the 4-position of the phenyl ring.[1][2] Organochlorine compounds are a broad class of organic molecules that exhibit a wide range of physical, chemical, and biological properties, and they are utilized in numerous applications, from pharmaceuticals to industrial solvents.[3]

Organic Compound Organic Compound Cinnamic Acid Cinnamic Acid Organic Compound->Cinnamic Acid Halogenated Compound Halogenated Compound Organic Compound->Halogenated Compound This compound This compound Cinnamic Acid->this compound Substitution Reaction Organochlorine Compound Organochlorine Compound Halogenated Compound->Organochlorine Compound Contains Chlorine Organochlorine Compound->this compound Is a type of cluster_reactants Reactants cluster_conditions Conditions 4-chlorobenzaldehyde 4-chlorobenzaldehyde Perkin Reaction Perkin Reaction 4-chlorobenzaldehyde->Perkin Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Perkin Reaction Base (Pyridine) Base (Pyridine) Base (Pyridine)->Perkin Reaction Heat Heat Heat->Perkin Reaction This compound This compound Perkin Reaction->this compound

References

Methodological & Application

Application Note: Direct Synthesis of Cinnamic Acids Using Boron Tribromide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cinnamic acids and their derivatives are valuable compounds in the pharmaceutical, cosmetic, and food industries, known for their diverse biological activities, including antibacterial, antifungal, and antioxidant properties.[1][2] This application note describes a direct, one-pot synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide as a key reagent. This method provides a viable alternative to traditional methods like the Perkin reaction, which typically requires the use of carboxylic acid anhydrides.[1][2] The presented protocol, based on the work of Chiriac et al., offers moderate to high yields for a variety of substituted cinnamic acids.[1][3]

Reaction Principle

This synthetic approach is analogous to the classical Perkin reaction but utilizes an aliphatic carboxylic acid directly, activated by boron tribromide.[4] The reaction proceeds by heating an aromatic aldehyde and an aliphatic carboxylic acid in the presence of boron tribromide, 4-dimethylaminopyridine (4-DMAP), and pyridine in a high-boiling solvent such as N-methyl-2-pyrolidinone (NMP).[1][3][4] It is proposed that boron tribromide reacts with the carboxylic acid in situ to form a triacyl borate intermediate. This reactive species then condenses with the aromatic aldehyde to yield the corresponding cinnamic acid after workup.[1]

Data Presentation

The following table summarizes the yields of various cinnamic acids synthesized using the boron tribromide-mediated method with different aromatic aldehydes and aliphatic carboxylic acids.

EntryAromatic Aldehyde (R¹)Aliphatic Carboxylic Acid (R²)Cinnamic Acid ProductYield (%)Melting Point (°C)
1p-Cl-C₆H₄-CHOCH₃COOHp-chlorocinnamic acid80248-250
2m-Cl-C₆H₄-CHOCH₃COOHm-chlorocinnamic acid81163-165
3C₆H₅-CHOCH₃COOHcinnamic acid75133-134
4p-CH₃O-C₆H₄-CHOCH₃COOHp-methoxycinnamic acid68172-173
5m-NO₂-C₆H₄-CHOCH₃COOHm-nitrocinnamic acid79196-198
6m-Cl-C₆H₄-CHOCH₃CH₂COOHm-chloro-α-methylcinnamic acid71111-113
7m-NO₂-C₆H₄-CHOCH₃CH₂COOHm-nitro-α-methylcinnamic acid74160-162

Data sourced from Chiriac et al., Molecules 2005, 10(2), 481-487.[1]

Experimental Protocols

Materials:

  • Aromatic aldehyde

  • Aliphatic carboxylic acid (e.g., anhydrous acetic acid)

  • Boron tribromide (BBr₃)

  • Anhydrous benzene

  • 4-Dimethylaminopyridine (4-DMAP)

  • Pyridine (Py)

  • N-methyl-2-pyrolidinone (NMP)

  • 20% Hydrochloric acid (HCl) solution

  • Ice

Equipment:

  • 100 mL three-necked Claisen flask

  • Mechanical stirrer

  • Thermometer

  • Water-cooled reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Protocol for the Synthesis of p-Chlorocinnamic Acid

This protocol is a representative example for the synthesis of cinnamic acids using this method.[1]

  • Preparation of Triacetyl Borate Intermediate:

    • In a 100 mL three-necked Claisen flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add anhydrous acetic acid (6.3 mL, 0.1089 mole).

    • Cool the flask in an ice bath.

    • Slowly add a solution of boron tribromide (2.2 mL, 0.022 mole) in anhydrous benzene (5 mL) over 30-40 minutes with continuous stirring. Caution: Boron tribromide is corrosive and reacts vigorously with moisture. Handle in a fume hood with appropriate personal protective equipment.[5]

    • After the addition is complete, remove the ice bath and stir the solution at room temperature for 1 hour.

    • Heat the solution to 55-65°C and stir for 5-6 hours. Hydrogen bromide gas will be evolved during this step. Continue heating until gas evolution ceases. The resulting solution contains the triacetyl borate intermediate.[1]

  • Condensation Reaction:

    • To the flask containing the triacetyl borate solution, add p-chlorobenzaldehyde (3.09 g, 0.022 mole), 4-DMAP (1.34 g, 0.011 mole), pyridine (2.6 mL, 0.033 mole), and NMP (10 mL).

    • Heat the reaction mixture to reflux (approximately 180-190°C) and maintain this temperature for 8-12 hours with continuous stirring.[1]

  • Workup and Purification:

    • After the reflux period, allow the reaction mixture to cool to 80-100°C.

    • Pour the cooled mixture into a beaker containing 100-150 mL of water and stir.

    • Filter the resulting solution to remove any insoluble byproducts.

    • Treat the filtrate with a 20% HCl solution until the pH reaches 1-2. This will cause the p-chlorocinnamic acid to precipitate.

    • Cool the mixture in an ice bath for 2-3 hours to ensure complete precipitation.

    • Collect the solid product by filtration and wash it with 15-20 mL of cold water.

    • Dry the purified p-chlorocinnamic acid. The expected yield is approximately 2.92 g (80%).[1]

    • The product can be further purified by recrystallization from water.[1]

Visualizations

Experimental Workflow

G cluster_prep Intermediate Preparation cluster_reaction Condensation cluster_workup Workup & Purification A Add anhydrous acetic acid to flask B Cool flask in ice bath A->B C Slowly add BBr3 in benzene B->C D Stir at room temperature (1h) C->D E Heat at 55-65°C (5-6h) until HBr evolution ceases D->E F Add aromatic aldehyde, 4-DMAP, Py, and NMP E->F Triacetyl borate intermediate G Reflux at 180-190°C (8-12h) F->G H Cool to 80-100°C G->H I Pour into water and stir H->I J Filter I->J K Acidify filtrate with 20% HCl (pH 1-2) J->K L Cool in ice bath (2-3h) to precipitate product K->L M Filter and wash with cold water L->M N Dry the final product M->N G reagents 3 RCOOH + BBr3 intermediate B(OCOR)3 (Triacyl borate intermediate) reagents->intermediate -3 HBr product ArCH=CRCOOH (Cinnamic Acid) intermediate->product Condensation aldehyde ArCHO (Aromatic Aldehyde) aldehyde->product bases 4-DMAP, Pyridine bases->product Catalysis

References

Application Notes and Protocols for the Purification of Crude 4-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude 4-Chlorocinnamic acid. The information is intended to guide researchers, scientists, and professionals in the pharmaceutical and chemical industries in selecting and implementing the most suitable purification strategy to achieve the desired purity and yield of this compound for their specific applications.

Introduction

This compound is a substituted cinnamic acid derivative with applications in various fields, including pharmaceuticals, agrochemicals, and as a precursor in organic synthesis. The purity of this compound is critical for its intended use, particularly in drug development where impurities can affect biological activity and safety. Crude this compound, obtained from synthesis, often contains unreacted starting materials, by-products, and other contaminants. This document outlines three common and effective purification methods: recrystallization, acid-base extraction, and column chromatography.

Comparison of Purification Methods

The choice of purification method depends on factors such as the initial purity of the crude material, the desired final purity, the scale of the purification, and the available resources. The following table summarizes the key quantitative aspects of each method.

Purification MethodTypical Purity AchievedExpected YieldThroughputCostKey AdvantagesKey Disadvantages
Recrystallization 98-99.5%70-90%Moderate to HighLowSimple, cost-effective, scalable.Dependent on solubility profile, potential for product loss in mother liquor.
Acid-Base Extraction 95-98%85-95%HighLow to ModerateExcellent for removing neutral and basic impurities, high capacity.May not remove acidic impurities, requires use of acids and bases.
Column Chromatography >99.5%50-80%Low to ModerateHighHigh resolution, capable of separating closely related impurities.Time-consuming, requires significant solvent volumes, less scalable.

Experimental Protocols

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent or solvent mixture at different temperatures. For this compound, an ethanol-water mixture is a suitable solvent system.

Protocol:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid. If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (the melting point of this compound is approximately 248-250 °C) to a constant weight.

  • Analysis: Determine the yield and assess the purity of the recrystallized product by measuring its melting point and using an analytical technique such as High-Performance Liquid Chromatography (HPLC).

Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group in this compound to separate it from neutral and basic impurities. The acidic compound is converted to its water-soluble salt, which is then extracted into an aqueous phase.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane or ethyl acetate, in a separatory funnel.

  • Basification: Add a sufficient amount of a weak base solution, such as 5% aqueous sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. This converts the this compound into its sodium salt, which is soluble in the aqueous layer.

  • Phase Separation: Allow the layers to separate. The top layer will be the organic phase containing neutral impurities, and the bottom layer will be the aqueous phase containing the sodium 4-chlorocinnamate.

  • Extraction: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acid.

  • Wash (Optional): The combined aqueous extracts can be washed with a small amount of fresh organic solvent to remove any entrained neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), dropwise with stirring until the solution becomes acidic (pH ~2). This will precipitate the purified this compound.

  • Isolation and Washing: Collect the precipitate by vacuum filtration, wash the solid with cold deionized water to remove any inorganic salts, and then with a small amount of cold organic solvent to aid in drying.

  • Drying: Dry the purified product under vacuum.

  • Analysis: Characterize the final product for yield and purity.

Column Chromatography

Column chromatography is a high-resolution purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, a silica gel stationary phase and a hexane/ethyl acetate mobile phase are commonly employed.

Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry, sample-adsorbed silica onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to facilitate the elution of the desired compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.

  • Drying: Dry the purified product under vacuum.

  • Analysis: Determine the yield and assess the purity of the final product.

Visualizations

The following diagrams illustrate the workflows for the described purification methods.

Recrystallization_Workflow crude Crude this compound dissolve Dissolve in Hot Ethanol crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter add_water Add Hot Water (Induce Crystallization) dissolve->add_water If no insoluble impurities hot_filter->add_water impurities1 Insoluble Impurities hot_filter->impurities1 Remove cool Cool to Room Temp & Ice Bath add_water->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol/Water filter->wash impurities2 Soluble Impurities (in Mother Liquor) filter->impurities2 Remove dry Dry under Vacuum wash->dry pure Pure this compound dry->pure AcidBase_Extraction_Workflow crude Crude this compound in Organic Solvent add_base Add Aqueous NaHCO₃ & Shake crude->add_base separate Separate Layers add_base->separate organic_phase Organic Phase (Neutral/Basic Impurities) separate->organic_phase Remove aqueous_phase Aqueous Phase (Sodium 4-Chlorocinnamate) separate->aqueous_phase acidify Acidify with HCl aqueous_phase->acidify filter Vacuum Filtration acidify->filter wash Wash with Water filter->wash dry Dry under Vacuum wash->dry pure Pure this compound dry->pure Column_Chromatography_Workflow crude Crude this compound load Load onto Silica Gel Column crude->load elute Elute with Hexane/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine impurities Impurities (in separate fractions) monitor->impurities Discard evaporate Evaporate Solvent combine->evaporate dry Dry under Vacuum evaporate->dry pure Pure this compound dry->pure

Application Note: Recrystallization of 4-Chlorocinnamic Acid from Aqueous Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

AN-CHEM-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of 4-Chlorocinnamic acid via recrystallization from a mixed solvent system of ethanol and water. The document outlines the principles of the technique, a step-by-step experimental procedure, and methods for data collection and analysis. Visual aids in the form of workflow diagrams are included to ensure clarity and reproducibility.

Introduction

This compound is an organochlorine compound derived from trans-cinnamic acid.[1] It serves as a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.[2][3] Given its role in these applications, achieving high purity is critical. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For this compound, an aqueous ethanol mixture is an effective solvent system, as the compound exhibits good solubility in hot ethanol and poor solubility in cold water.[3] This protocol details the procedure for its purification using this method.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling the compound and for monitoring the purification process, for instance, by measuring the melting point of the final product.

PropertyValueReference
Molecular Formula C₉H₇ClO₂[2]
Molecular Weight 182.60 g/mol
Appearance White to light yellow crystalline powder[1][3]
Melting Point 248-250 °C[1][3]
Solubility Slightly soluble in water; Soluble in ethanol, ether[3]
IUPAC Name (E)-3-(4-chlorophenyl)prop-2-enoic acid

Principle of Mixed-Solvent Recrystallization

The success of this technique hinges on identifying a pair of miscible solvents with opposing solubility characteristics for the solute.

  • Solvent 1 (Good Solvent): The solute (this compound) is highly soluble, even at lower temperatures. In this protocol, ethanol is the "good" solvent.

  • Solvent 2 (Poor Solvent): The solute is largely insoluble, even at elevated temperatures. Here, water serves as the "poor" solvent.

The impure solid is first dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until the saturation point (cloud point) is reached. Upon slow cooling, the solubility of the compound decreases dramatically, forcing the formation of pure crystals while impurities remain dissolved in the mother liquor.

Experimental Protocol

This protocol is designed for the recrystallization of approximately 1-2 grams of crude this compound. Quantities should be adjusted proportionally for different starting amounts.

4.1. Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Graduated cylinders

  • Hot plate with magnetic stirring capabilities

  • Boiling chips or magnetic stir bar

  • Pasteur pipettes

  • Buchner funnel and filtration flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

4.2. Procedure

  • Solvent Preparation: Prepare a hot water bath and a separate beaker containing the primary solvent (ethanol) with boiling chips, and heat it on the hot plate.

  • Dissolution: Place the crude this compound (e.g., 2.0 g) into a 100 mL Erlenmeyer flask with a boiling chip or stir bar. Add a minimal amount of hot ethanol (e.g., start with 8-10 mL) and bring the mixture to a gentle boil on the hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight of the solute). Reheat the mixture to boiling for a few minutes. Perform a hot filtration to remove the charcoal.

  • Inducing Saturation: While the ethanol solution is boiling, add hot deionized water dropwise using a Pasteur pipette. Continue adding water until a faint, persistent cloudiness appears. This indicates that the solution is saturated.

  • Re-dissolution: To ensure the formation of well-defined crystals, add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.[4]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold aqueous ethanol (e.g., a 1:1 ethanol/water mixture) to remove any remaining mother liquor and impurities.[4]

  • Drying: Dry the crystals thoroughly in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator.

  • Analysis: Weigh the dried, purified product to calculate the percent recovery. Determine the melting point to assess its purity. A sharp melting point close to the literature value (248-250 °C) indicates high purity.

Data Management and Optimization

To achieve the best results, the solvent ratio should be optimized. The following table provides a template for recording experimental data to determine the ideal conditions for yield and purity.

TrialMass of Crude (g)Ethanol Volume (mL)Water Volume (mL)Final Ratio (EtOH:H₂O)Mass Recovered (g)% RecoveryMelting Point (°C)
12.01052:1
22.01283:2
32.015151:1
42.020102:1

Visual Protocols

6.1. Recrystallization Workflow

The following diagram illustrates the complete workflow for the recrystallization of this compound.

G start Start: Crude This compound dissolve 1. Dissolve in minimum hot ethanol start->dissolve charcoal 2. Add Activated Charcoal (Optional) dissolve->charcoal Solution is colored? add_water 4. Add hot water to cloud point dissolve->add_water No hot_filter 3. Hot Gravity Filtration charcoal->hot_filter Yes hot_filter->add_water clarify 5. Add drops of hot ethanol to clarify add_water->clarify cool_rt 6. Cool slowly to room temperature clarify->cool_rt ice_bath 7. Cool in ice-water bath cool_rt->ice_bath vac_filter 8. Vacuum Filtration ice_bath->vac_filter wash 9. Wash with cold aqueous ethanol vac_filter->wash dry 10. Dry Crystals wash->dry end End: Pure This compound dry->end

Caption: Workflow for the purification of this compound.

6.2. Solubility Relationship Diagram

This diagram shows the conceptual relationship between temperature, solvent composition, and the physical state of this compound during the process.

G cluster_0 High Temperature (Boiling) cluster_1 Low Temperature (Ice Bath) high_etoh_hot High [Ethanol] Low [Water] Solute is Dissolved low_etoh_hot Low [Ethanol] High [Water] Solution is Saturated (Cloud Point) high_etoh_hot->low_etoh_hot Add Water high_etoh_cold High [Ethanol] Low [Water] Some Solute Remains Dissolved (Lower Yield) high_etoh_hot->high_etoh_cold Slow Cooling low_etoh_cold Low [Ethanol] High [Water] Solute Crystallizes (High Yield) low_etoh_hot->low_etoh_cold Slow Cooling

Caption: Solubility state as a function of temperature and solvent.

Safety Precautions

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle this compound in a well-ventilated area or a fume hood.

  • Ethanol is flammable. Ensure that heating is performed using a steam bath or a heating mantle. Avoid open flames.

  • Use caution when handling hot glassware and solutions to prevent thermal burns.

References

The Versatility of 4-Chlorocinnamic Acid in Organic Synthesis: A Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 4-Chlorocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, is emerging as a pivotal precursor in the field of organic synthesis. Its unique chemical structure, featuring a reactive carboxylic acid group, a carbon-carbon double bond, and a chlorinated phenyl ring, provides a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Researchers, scientists, and drug development professionals are increasingly leveraging this compound to construct novel therapeutic agents, including antimicrobial, anticancer, and anticonvulsant compounds. These application notes provide an overview of the utility of this compound in synthesizing various derivatives and detail the experimental protocols for their preparation and biological evaluation.

Application Notes

This compound serves as a valuable starting material for a variety of organic transformations, leading to the generation of compounds with significant pharmacological potential.

1. Synthesis of Antimicrobial Agents:

The carboxylic acid moiety of this compound is readily functionalized to produce esters and amides. A notable application is the synthesis of a series of this compound esters that have demonstrated significant antifungal activity. These esters are synthesized through various methods, including Fischer esterification, alkyl or aryl halide esterification, Mitsunobu reaction, and Steglich esterification. The resulting compounds have been shown to be effective against a range of fungal pathogens, including strains of Candida albicans, Candida glabrata, and Candida krusei.[1] Molecular docking studies suggest that these esters may exert their antifungal effect by inhibiting the enzyme 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis.[2]

2. Development of Anticancer Agents:

This compound is a key building block in the synthesis of chalcones and pyrazolines, two classes of heterocyclic compounds known for their anticancer properties. Chalcones are synthesized via a Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde, in this case, derived from this compound. These chalcones can then be cyclized with hydrazines to form pyrazolines.[3][4] Derivatives of this compound have shown cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).[5][6]

3. Exploration of Enzyme Inhibition and Anticonvulsant Activity:

Beyond its use in developing antimicrobial and anticancer agents, this compound and its derivatives have been investigated as enzyme inhibitors. For instance, this compound itself has been shown to inhibit mushroom tyrosinase with IC50 values of 0.477 mM (monophenolase activity) and 0.229 mM (diphenolase activity).[7] Furthermore, it has demonstrated anticonvulsant activity in animal models.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis and biological activity of various derivatives of this compound.

Table 1: Synthesis of this compound Esters and Their Yields [1]

CompoundEsterification MethodReaction Time (h)Yield (%)
Methyl 4-chlorocinnamateFischer3-2436.0-97.6
Ethyl 4-chlorocinnamateFischer3-2436.0-97.6
Propyl 4-chlorocinnamateFischer3-2436.0-97.6
Methoxyethyl 4-chlorocinnamateFischer3-2436.0-97.6
Benzyl 4-chlorocinnamateAlkyl Halide24-4830.6-61.6
Perillyl 4-chlorocinnamateMitsunobu7230.7
Lauryl 4-chlorocinnamateSteglich7226.3

Table 2: Antifungal Activity of this compound Esters (MIC in μmol/mL) [1][2]

CompoundC. albicansC. glabrataC. kruseiS. aureus
Methyl 4-chlorocinnamate>10.18>10.18>10.185.09
Methoxyethyl 4-chlorocinnamate0.130.260.13>4.34
Perillyl 4-chlorocinnamate0.030.0240.024>3.14

Table 3: Enzyme Inhibition and Anticonvulsant Activity of this compound [7]

ActivityTargetIC50 / Effective Dose
Mushroom Tyrosinase Inhibition (monophenolase)Tyrosinase0.477 mM
Mushroom Tyrosinase Inhibition (diphenolase)Tyrosinase0.229 mM
Anticonvulsant Activity (PTZ-induced seizures)In vivo (mice)100-300 mg/kg

Experimental Protocols

Protocol 1: General Synthesis of this compound Esters via Fischer Esterification [1]

  • Dissolve this compound (1.0 eq) in the corresponding alcohol (e.g., methanol, ethanol) as the solvent.

  • Slowly add concentrated sulfuric acid (catalytic amount) to the solution.

  • Reflux the reaction mixture with stirring for 3-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and reduce the solvent volume by half under reduced pressure.

  • Add distilled water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Protocol 2: Synthesis of this compound Amides [8]

  • Dissolve this compound (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF).

  • Add a coupling agent, such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), and stir for 1-2 hours at room temperature to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Protocol 3: Synthesis of Chalcones from 4-Chlorobenzaldehyde (derived from this compound) [3]

  • In a flask, dissolve the substituted acetophenone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, dropwise to the stirred solution at room temperature.

  • Continue stirring at room temperature for several hours until the reaction is complete, as indicated by the formation of a precipitate.

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol 4: Synthesis of Pyrazolines from Chalcones [3][4]

  • Dissolve the synthesized chalcone (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 eq) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Filter the solid product, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

  • Recrystallize the crude pyrazoline from a suitable solvent to obtain the pure compound.

Visualizations

G cluster_synthesis Synthesis of Bioactive Molecules cluster_applications Biological Applications 4-Chlorocinnamic_Acid This compound Esters Esters 4-Chlorocinnamic_Acid->Esters Esterification Amides Amides 4-Chlorocinnamic_Acid->Amides Amidation Chalcones Chalcones 4-Chlorocinnamic_Acid->Chalcones Claisen-Schmidt Condensation Enzyme_Inhibition Enzyme Inhibition 4-Chlorocinnamic_Acid->Enzyme_Inhibition Antimicrobial Antimicrobial Activity Esters->Antimicrobial Amides->Antimicrobial Pyrazolines Pyrazolines Chalcones->Pyrazolines Cyclization Anticancer Anticancer Activity Chalcones->Anticancer Pyrazolines->Anticancer

Caption: Synthetic pathways from this compound to bioactive molecules.

G 4-CCA_Ester This compound Ester 14a_demethylase 14α-demethylase (CYP51) 4-CCA_Ester->14a_demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis 14a_demethylase->Ergosterol_Biosynthesis Lanosterol Lanosterol Lanosterol->14a_demethylase Fungal_Cell_Membrane Fungal Cell Membrane Disruption Ergosterol_Biosynthesis->Fungal_Cell_Membrane Antifungal_Effect Antifungal Effect Fungal_Cell_Membrane->Antifungal_Effect G Start Start: this compound Activation Carboxylic Acid Activation (e.g., with SOCl2 or CDI) Start->Activation Esterification Esterification Reaction (e.g., Fischer, Mitsunobu) Start->Esterification Chalcone_Synth Claisen-Schmidt Condensation with Acetophenone Start->Chalcone_Synth Amidation Reaction with Amine Activation->Amidation Purification1 Work-up and Purification Amidation->Purification1 Final_Amide Final Amide Product Purification1->Final_Amide Purification2 Work-up and Purification Esterification->Purification2 Final_Ester Final Ester Product Purification2->Final_Ester Purification3 Work-up and Purification Chalcone_Synth->Purification3 Chalcone_Product Chalcone Intermediate Purification3->Chalcone_Product Pyrazoline_Synth Cyclization with Hydrazine Chalcone_Product->Pyrazoline_Synth Purification4 Work-up and Purification Pyrazoline_Synth->Purification4 Final_Pyrazoline Final Pyrazoline Product Purification4->Final_Pyrazoline

References

Application Notes and Protocols: 4-Chlorocinnamic Acid as a Versatile Starting Material in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocinnamic acid, a derivative of cinnamic acid, is a readily available and versatile building block in organic synthesis.[1] Its chemical structure, featuring a carboxylic acid group, a reactive α,β-unsaturated system, and a chlorinated phenyl ring, offers multiple sites for functionalization, making it an attractive starting material for the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential antimicrobial and antifungal agents, as well as its application in the multi-step synthesis of established pharmaceuticals like the antihistamine Cetirizine and analogs of the anti-allergic drug Tranilast.

Synthesis of Bioactive this compound Esters and Amides

This compound and its derivatives have demonstrated significant potential as antimicrobial and antifungal agents. The ester and amide derivatives, in particular, have been shown to exhibit promising activity against various microbial strains.[2][3]

Quantitative Data for the Synthesis of 4-Chlorocinnamate Esters

The synthesis of a series of 4-chlorocinnamate esters has been reported with varying yields depending on the alcohol and the coupling method employed. The following table summarizes the reaction yields for the synthesis of various esters starting from this compound.

Product (Ester)AlcoholSynthesis MethodReaction Time (h)Yield (%)Reference
Methyl 4-chlorocinnamateMethanolFischer Esterification2485.2[2]
Ethyl 4-chlorocinnamateEthanolFischer Esterification2488.9[2]
Propyl 4-chlorocinnamatePropan-1-olFischer Esterification2475.4[2]
Methoxyethyl 4-chlorocinnamate2-MethoxyethanolFischer Esterification397.6[2]
Isopropyl 4-chlorocinnamatePropan-2-olFischer Esterification2468.3[2]
Butyl 4-chlorocinnamateButan-1-olFischer Esterification2482.1[2]
Benzyl 4-chlorocinnamateBenzyl alcoholAlkyl Halide Esterification4865.7[2]
4-Nitrobenzyl 4-chlorocinnamate4-Nitrobenzyl bromideAlkyl Halide Esterification2478.9[2]
4-Chlorobenzyl 4-chlorocinnamate4-Chlorobenzyl chlorideAlkyl Halide Esterification2481.3[2]
4-Methylbenzyl 4-chlorocinnamate4-Methylbenzyl chlorideAlkyl Halide Esterification2475.6[2]
Perillyl 4-chlorocinnamatePerillyl alcoholMitsunobu Reaction7226.3[2]
Lauryl 4-chlorocinnamateLauryl alcoholSteglich Esterification7245.8[2]
Experimental Protocols for Ester Synthesis

Workflow for Fischer Esterification

Fischer_Esterification start Start reagents This compound + Alcohol + Conc. H2SO4 start->reagents reflux Reflux (3-24 h) reagents->reflux monitor Monitor by TLC reflux->monitor evaporation Partial Solvent Evaporation monitor->evaporation extraction Aqueous Work-up & Extraction with Ethyl Acetate evaporation->extraction drying Dry Organic Phase extraction->drying concentration Concentration drying->concentration product Purified Ester concentration->product

Caption: Workflow for the synthesis of 4-chlorocinnamate esters via Fischer esterification.

To a solution of this compound (0.547 mmol) in the corresponding alcohol (20 mL), concentrated sulfuric acid (0.2 mL) is slowly added. The reaction mixture is refluxed with magnetic stirring for 3-24 hours and monitored by thin-layer chromatography (TLC). After completion, the solvent is partially evaporated under reduced pressure. Distilled water (15 mL) is added, and the product is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the ester.[2]

Workflow for Alkyl Halide Esterification

Alkyl_Halide_Esterification start Start reagents This compound + Alkyl Halide + Triethylamine in Anhydrous Acetone start->reagents reflux Reflux (24-48 h) reagents->reflux monitor Monitor by TLC reflux->monitor evaporation Partial Solvent Evaporation monitor->evaporation extraction Aqueous Work-up & Extraction with Dichloromethane evaporation->extraction drying Dry Organic Phase extraction->drying concentration Concentration drying->concentration product Purified Ester concentration->product

Caption: Workflow for the synthesis of 4-chlorocinnamate esters via alkyl halide esterification.

This compound (0.547 mmol) is dissolved in anhydrous acetone (14 mL). Triethylamine (2.188 mmol) and the appropriate halide (0.563 mmol) are added. The mixture is refluxed with magnetic stirring for 24-48 hours, with the reaction progress monitored by TLC. After completion, the solvent is partially evaporated. The product is then extracted from distilled water (15 mL) with dichloromethane (3 x 10 mL). The combined organic phases are dried and concentrated to afford the desired ester.[2]

This compound (0.547 mmol) and perillyl alcohol (0.547 mmol) are dissolved in tetrahydrofuran (THF, 2 mL) and stirred at 0°C for 30 minutes. Diisopropyl azodicarboxylate (0.55 mmol) and triphenylphosphine (0.547 mmol) are then added, and the reaction is stirred at room temperature for 72 hours, monitored by TLC. The solvent is partially evaporated, and the product is extracted with distilled water (10 mL) and ethyl acetate (3 x 10 mL). The combined organic layers are dried and concentrated to yield the product.[2]

This compound (0.547 mmol), 4-(dimethylamino)pyridine (DMAP, 0.0547 mmol), and lauryl alcohol (1.095 mmol) are dissolved in dichloromethane (4 mL). A solution of dicyclohexylcarbodiimide (DCC, 0.602 mmol) in dichloromethane (6 mL) is added dropwise. The reaction is stirred at room temperature for 72 hours and monitored by TLC. After filtration to remove the dicyclohexylurea byproduct, the product is extracted with distilled water (10 mL) and dichloromethane (3 x 10 mL). The combined organic phase is dried and concentrated to give the final ester.[2]

Multi-Step Synthesis of Pharmaceuticals

This compound serves as a valuable precursor for the synthesis of more complex pharmaceutical molecules. The following sections outline the synthetic pathways for Cetirizine and a Tranilast analog.

Proposed Synthesis of Cetirizine

Cetirizine is a second-generation antihistamine.[2] A common industrial synthesis starts from 4-chlorobenzophenone.[4] Here, we propose a multi-step synthesis of Cetirizine starting from this compound.

Proposed Synthetic Pathway to Cetirizine

Cetirizine_Synthesis start 4-Chlorocinnamic Acid step1 Oxidative Cleavage (e.g., Ozonolysis) start->step1 intermediate1 4-Chlorobenzaldehyde step1->intermediate1 step2 Friedel-Crafts Acylation (with Benzene and AlCl3) or Grignard Reaction intermediate1->step2 intermediate2 4-Chlorobenzophenone step2->intermediate2 step3 Reduction (e.g., NaBH4) intermediate2->step3 intermediate3 (4-Chlorophenyl)(phenyl)methanol step3->intermediate3 step4 Chlorination (e.g., SOCl2) intermediate3->step4 intermediate4 1-Chloro-4-(chlorophenyl methyl)benzene step4->intermediate4 step5 Alkylation of Piperazine intermediate4->step5 intermediate5 1-((4-Chlorophenyl)(phenyl) methyl)piperazine step5->intermediate5 step6 Alkylation with 2-chloroethanol intermediate5->step6 intermediate6 2-(4-((4-Chlorophenyl)(phenyl) methyl)piperazin-1-yl)ethanol step6->intermediate6 step7 Alkylation with Sodium Chloroacetate intermediate6->step7 product Cetirizine step7->product

Caption: Proposed multi-step synthesis of Cetirizine starting from this compound.

The double bond of this compound can be cleaved to yield 4-chlorobenzaldehyde. Ozonolysis followed by a reductive work-up is a standard method for this transformation.[5]

  • Protocol: this compound is dissolved in a suitable solvent (e.g., dichloromethane/methanol) and cooled to -78°C. Ozone gas is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen or oxygen, and a reducing agent (e.g., dimethyl sulfide or zinc dust) is added to work up the ozonide intermediate, yielding 4-chlorobenzaldehyde.

The resulting 4-chlorobenzaldehyde can then be converted to 4-chlorobenzophenone, a key intermediate in many reported Cetirizine syntheses.[4] From 4-chlorobenzophenone, the synthesis proceeds through reduction, chlorination, and sequential alkylations of piperazine to yield Cetirizine.[2]

Proposed Synthesis of a Tranilast Analog

Tranilast is an anti-allergic drug, and its analogs are of interest for their potential therapeutic benefits.[6][7] A straightforward approach to synthesize a Tranilast analog from this compound involves the amidation with anthranilic acid.

Proposed Synthesis of N-(4-chlorocinnamoyl)anthranilic acid

Tranilast_Analog_Synthesis start 4-Chlorocinnamic Acid step1 Activation to Acyl Chloride (e.g., SOCl2) start->step1 intermediate1 4-Chlorocinnamoyl Chloride step1->intermediate1 reaction Amidation intermediate1->reaction reagents Anthranilic Acid + Base (e.g., Pyridine) reagents->reaction product N-(4-chlorocinnamoyl) anthranilic acid (Tranilast Analog) reaction->product

Caption: Proposed synthesis of a Tranilast analog from this compound.

  • Step 1: Formation of 4-Chlorocinnamoyl Chloride: this compound is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent like dichloromethane or toluene, to form the corresponding acid chloride. The reaction is usually carried out at reflux, and the excess chlorinating agent and solvent are removed under reduced pressure.

  • Step 2: Amidation with Anthranilic Acid: The crude 4-chlorocinnamoyl chloride is dissolved in a suitable solvent (e.g., THF or dichloromethane) and added dropwise to a cooled solution of anthranilic acid and a base (e.g., pyridine or triethylamine) in the same solvent. The reaction mixture is stirred until completion (monitored by TLC), followed by an aqueous work-up and purification (e.g., recrystallization or column chromatography) to yield the desired N-(4-chlorocinnamoyl)anthranilic acid.

Conclusion

This compound is a cost-effective and versatile starting material for the synthesis of a diverse array of compounds with potential pharmaceutical applications. The protocols outlined in this document for the synthesis of bioactive esters and amides, along with the proposed synthetic pathways for Cetirizine and a Tranilast analog, highlight its utility for researchers in drug discovery and development. The straightforward functionalization of this compound allows for the generation of compound libraries for screening and the development of efficient routes to valuable active pharmaceutical ingredients.

References

Application Notes and Protocols for Antimicrobial Assays of 4-Chlorocinnamic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antimicrobial activity of 4-Chlorocinnamic acid esters. The methodologies outlined are based on established microdilution techniques for assessing Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various this compound esters against selected fungal and bacterial strains. Data is compiled from studies on a series of twelve synthesized esters.[1][2][3][4]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Esters

Compound IDEster SubstituentC. albicans (ATCC 90028) MIC (µmol/mL)C. glabrata (ATCC 90030) MIC (µmol/mL)C. krusei (ATCC 34125) MIC (µmol/mL)C. guilliermondii (ATCC 22017) MIC (µmol/mL)S. aureus (ATCC 25925) MIC (µmol/mL)P. aeruginosa (ATCC 8027) MIC (µmol/mL)
1 Methyl5.095.09>5.09>5.095.09>5.09
2 Ethyl4.754.754.75>4.75>4.75>4.75
3 Propyl>4.45>4.45>4.45>4.45>4.45>4.45
4 Methoxyethyl0.130.260.130.13>4.14>4.14
5 Isopropyl>4.454.45>4.45>4.45>4.45>4.45
6 Butyl4.184.184.18>4.18>4.18>4.18
7 Isobutyl>4.184.18>4.18>4.18>4.18>4.18
8 Decyl3.103.103.101.55>3.10>3.10
9 4'-Chlorobenzyl>2.95>2.95>2.95>2.95>2.95>2.95
10 4'-Methoxybenzyl>3.18>3.18>3.18>3.18>3.18>3.18
11 Perillyl1.580.0240.0240.024>3.16>3.16
12 2-Phenoxyethyl3.673.67>3.67>3.67>3.67>3.67

Data extracted from Silva et al. (2019).[1][2][3][4] Note: ">" indicates no activity at the highest concentration tested.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.[3][5]

Materials:

  • This compound esters

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium (e.g., RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Sterile pipette tips and tubes

  • Incubator

  • Spectrophotometer (for inoculum standardization)

Procedure:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each this compound ester at a concentration of 10 mg/mL in 25% DMSO in sterile distilled water.[3]

    • Further dilutions are made from this stock solution.

  • Inoculum Preparation:

    • Culture the microbial strains overnight in a suitable broth medium.

    • Dilute the overnight culture in fresh broth to achieve a concentration between 1 x 10^5 and 1 x 10^6 Colony Forming Units (CFU)/mL.[6][7] The turbidity of the inoculum suspension should be standardized (e.g., to a specific optical density at 600 nm).[5]

  • Microdilution Assay:

    • Dispense 100 µL of the appropriate culture medium into all wells of a 96-well plate, with the exception of the first and second columns which receive 150 µL.[3]

    • Add the test compound solution to the first well of each row and perform serial twofold dilutions across the plate.

    • Inoculate each well (except for sterility controls) with an equal volume of the standardized microbial suspension.

    • Include a growth control (medium and inoculum without the test compound) and a sterility control (medium only).

  • Incubation:

    • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.[6]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC test.[8]

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium that does not contain the test agent.[8] This should be done for the MIC dilution and at least two of the more concentrated dilutions.[6]

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC assay.

  • Determination of MBC:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum's viability.[8][9] This is determined by counting the number of colonies on the agar plates.

Visualizations

Experimental Workflow for Antimicrobial Assays

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare Stock Solution of 4-Chlorocinnamic Acid Ester serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare and Standardize Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate Plate inoculation->incubation_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from Clear MIC Wells to Agar Plates read_mic->subculture For wells with no growth incubation_mbc Incubate Agar Plates subculture->incubation_mbc read_mbc Determine MBC (≥99.9% killing) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Proposed Antifungal Mechanism of Action

Molecular docking studies suggest that this compound esters may act by inhibiting the fungal enzyme 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[1][2][4] Ergosterol is an essential component of the fungal cell membrane.

Mechanism_of_Action compound 4-Chlorocinnamic Acid Ester enzyme 14α-demethylase (Fungal Enzyme) compound->enzyme Inhibition pathway Ergosterol Biosynthesis Pathway enzyme->pathway Blocked ergosterol Ergosterol Production pathway->ergosterol Leads to membrane Fungal Cell Membrane Integrity Disruption ergosterol->membrane Reduced death Fungal Cell Death membrane->death

Caption: Proposed inhibition of fungal 14α-demethylase.

References

Application Notes and Protocols: Methodology for Enzyme Inhibition Assays with 4-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the inhibitory effects of 4-Chlorocinnamic acid on key enzymes relevant to various physiological and pathological processes. The methodologies outlined below are intended to guide researchers in setting up and conducting robust enzyme inhibition assays.

Introduction

This compound, a derivative of cinnamic acid, has garnered interest for its potential biological activities, including its role as an enzyme inhibitor. Cinnamic acid and its derivatives are known to interact with various enzymes, modulating their catalytic activity. This document focuses on the methodologies for evaluating the inhibitory potential of this compound against three key enzymes: Tyrosinase, Xanthine Oxidase, and α-Glucosidase.

  • Tyrosinase: A key enzyme in melanin biosynthesis, making it a target for agents addressing hyperpigmentation.

  • Xanthine Oxidase: A crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Its inhibition is a key strategy in the management of hyperuricemia and gout.

  • α-Glucosidase: An enzyme located in the brush border of the small intestine that is involved in the digestion of carbohydrates. Its inhibition can help manage postprandial hyperglycemia in diabetic patients.

Quantitative Data Summary

EnzymeInhibitorSubstrateIC50Inhibition TypeKiReference
Tyrosinase 2-Chlorocinnamic acidL-DOPA0.765 mMUncompetitive0.348 mM[1]
2,4-Dichlorocinnamic acidL-DOPA0.295 mMUncompetitive0.159 mM[1]
Xanthine Oxidase 4-Nitrocinnamic acidXanthine23.02 ± 0.12 µmol/LNoncompetitiveNot Reported[2]
Caffeic acidXanthine214.00 ± 5.00 µMCompetitive47.83 mM[3]
α-Glucosidase Caffeic acidMaltose0.74 ± 0.01 mMMixedNot Reported
Ferulic acidMaltose0.79 ± 0.04 mMMixedNot Reported

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol is adapted for the spectrophotometric determination of tyrosinase activity using L-DOPA as a substrate.

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add:

      • Phosphate buffer

      • A specific volume of the this compound solution (to achieve a range of final concentrations).

      • Tyrosinase solution.

    • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

  • Initiation of Reaction:

    • Add the L-DOPA solution to each well to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) in kinetic mode for a set duration (e.g., 20-60 minutes) at a controlled temperature. The formation of dopachrome results in an increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • For kinetic analysis (e.g., Lineweaver-Burk plot), vary the substrate concentration while keeping the inhibitor concentration constant to determine the type of inhibition and the inhibition constant (Ki).

Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to measure the inhibition of xanthine oxidase activity.

Materials and Reagents:

  • Xanthine Oxidase (EC 1.17.3.2)

  • This compound

  • Xanthine

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of xanthine in the buffer (may require a small amount of NaOH to dissolve).

  • Assay Mixture:

    • In a microplate well or cuvette, combine:

      • Phosphate buffer

      • A specific volume of the this compound solution (to achieve various final concentrations).

  • Pre-incubation:

    • Add the xanthine oxidase solution to the mixture and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 10-15 minutes).

  • Initiation of Reaction:

    • Add the xanthine solution to initiate the reaction.

  • Measurement:

    • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, for a set period.

  • Data Analysis:

    • Calculate the rate of uric acid formation.

    • Determine the percentage of inhibition for each concentration of this compound.

    • Calculate the IC50 value.

    • Perform kinetic studies by varying the xanthine concentration to determine the mode of inhibition and the Ki value.

α-Glucosidase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory effect on α-glucosidase.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • This compound

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of pNPG in phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add:

      • Phosphate buffer

      • A specific volume of the this compound solution (for a range of final concentrations).

      • α-Glucosidase solution.

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes).

  • Initiation of Reaction:

    • Add the pNPG solution to each well to start the reaction.

    • Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding the sodium carbonate solution to each well.

  • Measurement:

    • Measure the absorbance at 405 nm. The yellow color of the p-nitrophenol produced is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of α-glucosidase inhibition for each concentration of this compound.

    • Determine the IC50 value.

    • Conduct kinetic analysis by varying the pNPG concentration to elucidate the inhibition mechanism and calculate the Ki value.

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the pathways in which the target enzymes are involved.

Melanin_Biosynthesis cluster_0 Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosinase1 Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Tyrosinase2 Tyrosinase (Diphenolase activity) Leukodopachrome Leukodopachrome Dopaquinone->Leukodopachrome Dopachrome Dopachrome Leukodopachrome->Dopachrome Melanin Eumelanin / Pheomelanin Dopachrome->Melanin Polymerization Inhibitor This compound Inhibitor->Tyrosinase1 Inhibitor->Tyrosinase2 Purine_Metabolism cluster_0 Purines Purine Nucleotides Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation XO1 Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Oxidation XO2 Xanthine Oxidase Inhibitor This compound Inhibitor->XO1 Inhibitor->XO2 Carbohydrate_Digestion Polysaccharides Dietary Carbohydrates (Starch, Sucrose) Disaccharides Disaccharides (Maltose, Sucrose) Polysaccharides->Disaccharides Amylase Monosaccharides Monosaccharides (Glucose) Disaccharides->Monosaccharides Hydrolysis AlphaGlucosidase α-Glucosidase Absorption Intestinal Absorption Monosaccharides->Absorption Inhibitor This compound Inhibitor->AlphaGlucosidase Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prep_Enzyme Enzyme Solution Mix Combine Enzyme and Inhibitor Prep_Enzyme->Mix Prep_Inhibitor This compound Stock Solution Prep_Inhibitor->Mix Prep_Substrate Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate PreIncubate Pre-incubate Mix->PreIncubate PreIncubate->Add_Substrate Measure Spectrophotometric Measurement Add_Substrate->Measure Analyze Calculate % Inhibition, IC50, and Ki Measure->Analyze

References

Application Notes and Protocols: Computational Molecular Docking Studies of 4-Chlorocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting computational molecular docking studies on 4-Chlorocinnamic acid derivatives. The focus is on two prominent drug targets: 14α-demethylase, a key enzyme in fungal pathogens, and Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in cancer metastasis and inflammatory diseases.

Introduction

This compound and its derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a range of biological activities, including antimicrobial and anticancer properties.[1] Computational molecular docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.[2] This approach is instrumental in rational drug design, enabling the screening of virtual libraries of compounds and providing insights into structure-activity relationships before undertaking expensive and time-consuming laboratory synthesis and testing.[3]

This document outlines the protocols for performing molecular docking of this compound derivatives against Candida albicans 14α-demethylase and human MMP-9, presenting relevant quantitative data and visualization workflows to guide researchers in this field.

Data Presentation: Docking Results

The following tables summarize the quantitative data from molecular docking studies of this compound derivatives and other related cinnamic acid derivatives against their respective protein targets.

Table 1: Docking Scores of this compound Esters against Candida albicans 14α-Demethylase

Compound IDDerivative SubstituentPLANTS ScoreMolDock ScoreRerank Score
1 Methyl-72.37-97.31-70.18
2 Ethyl-74.78-101.99-73.35
3 Propyl-77.10-107.03-76.84
4 Methoxyethyl-78.68-108.88-76.33
5 Phenyl-84.79-124.78-83.50
6 4-Methylphenyl-86.55-129.58-85.91
7 4-Methoxyphenyl-87.12-130.64-86.29
8 4-Chlorophenyl-87.96-132.89-88.08
9 4-Nitrophenyl-88.74-135.91-90.26
10 Benzyl-81.79-118.01-79.35
11 Perillyl-88.58-134.40-85.73
12 Dihydro-β-ionyl-91.23-142.17-89.43

Data sourced from a study on the antimicrobial activity of this compound derivatives, which suggested the esters may act as inhibitors of 14α-demethylase.[1]

Table 2: Binding Energies and Inhibition Constants of Cinnamic Acid Derivatives against MMP-9

Ligand NameBinding Energy (ΔG) (kcal/mol)Inhibition Constant (Ki)
Cynarin-14.6817.37 pM
Chlorogenic acid-12.62557.56 pM
Rosmarinic acid-11.852.06 nM
Caffeic acid phenethyl ester-8.61486.30 nM
Caffeic acid 3-glucoside-8.141.09 µM
N-p-Coumaroyltyramine-8.061.24 µM
Caffeic acid-6.928.42 µM
Cinnamic acid-6.908.76 µM
Sinapinic acid-6.6812.66 µM
o-Coumaric acid-6.4418.96 µM
Ferulic acid-6.3322.88 µM
p-Coumaric acid-5.7264.31 µM
MMP-9 Inhibitor I (Control)-8.181.02 µM
H27 (Control)-7.791.94 µM

Data from a computational study evaluating the binding affinity of herbal cinnamic acid derivatives to the MMP-9 active site.[2][4][5]

Experimental Protocols

This section provides detailed methodologies for the molecular docking of this compound derivatives against 14α-demethylase and MMP-9.

Protocol 1: Molecular Docking of this compound Derivatives with Candida albicans 14α-Demethylase

1. Software and Tools:

  • Ligand Preparation: ChemDraw, Avogadro

  • Protein Preparation: UCSF Chimera, AutoDock Tools

  • Molecular Docking: Molegro Virtual Docker (MVD) or similar software (e.g., AutoDock Vina, GOLD)

  • Visualization: PyMOL, Discovery Studio Visualizer

2. Ligand Preparation:

  • Draw the 2D structures of the this compound derivatives using ChemDraw.

  • Convert the 2D structures to 3D structures and perform initial energy minimization using Avogadro or a similar molecular editor.

  • Save the optimized ligand structures in a suitable format (e.g., .mol2 or .pdb).

3. Protein Preparation:

  • Download the crystal structure of Candida albicans sterol 14α-demethylase (CYP51) from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 5FSA.[6]

  • Load the PDB file into UCSF Chimera or AutoDock Tools.

  • Prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions.

  • Add polar hydrogen atoms and assign Kollman charges to the protein.

  • Save the prepared protein structure in .pdbqt format for docking.

4. Molecular Docking (using Molegro Virtual Docker):

  • Import the prepared protein and ligand files into the MVD workspace.

  • Define the binding site (cavity) of the protein. This can be done by specifying the coordinates of the co-crystallized ligand or by using the cavity detection algorithm within MVD.

  • Set the docking parameters. The MolDock Simplex evolution algorithm is a common choice.

  • Run the docking simulation. MVD will generate multiple poses for each ligand and calculate docking scores.

  • Analyze the results based on the scoring functions (e.g., MolDock Score, Rerank Score, PLANTS Score) to identify the best binding poses.

5. Post-Docking Analysis and Visualization:

  • Visualize the docked poses with the lowest energy scores using PyMOL or Discovery Studio Visualizer.

  • Analyze the interactions between the ligand and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

  • Generate high-quality images of the ligand-protein complex for publication and further analysis.

Protocol 2: Molecular Docking of Cinnamic Acid Derivatives with MMP-9

1. Software and Tools:

  • Ligand Preparation: ChemDraw, Avogadro

  • Protein Preparation: UCSF Chimera, AutoDock Tools

  • Molecular Docking: AutoDock 4.0 or AutoDock Vina

  • Visualization: PyMOL, Discovery Studio Visualizer

2. Ligand Preparation:

  • Follow the same procedure as in Protocol 1, Step 2 to prepare the 3D structures of the cinnamic acid derivatives.

3. Protein Preparation:

  • Download the crystal structure of human MMP-9. A suitable PDB ID is 5I12, which is a C-terminally truncated structure.[7]

  • Load the PDB file into UCSF Chimera or AutoDock Tools.

  • Prepare the protein by removing the co-crystallized inhibitor (e.g., H27), water molecules, and non-essential ions.[7]

  • Add polar hydrogens and compute Gasteiger charges for the protein atoms.

  • Save the prepared protein in .pdbqt format.

4. Molecular Docking (using AutoDock Vina):

  • Grid Box Generation: Define the search space for docking by creating a grid box that encompasses the active site of MMP-9. The center and dimensions of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file.

  • Configuration File: Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the grid box parameters (center and size), and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

5. Post-Docking Analysis and Visualization:

  • Analyze the output file to identify the pose with the best (most negative) binding affinity.

  • Use PyMOL or Discovery Studio Visualizer to visualize the best docked pose within the MMP-9 active site.

  • Examine the key interactions, paying close attention to interactions with the catalytic zinc ion and residues in the S1' specificity pocket.

  • Calculate the inhibition constant (Ki) from the binding energy (ΔG) using the formula: Ki = exp(ΔG / (R * T)), where R is the gas constant and T is the temperature in Kelvin.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the workflows and signaling pathways relevant to the computational molecular docking of this compound derivatives.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) define_site Define Binding Site (Grid Box Generation) ligand_prep->define_site protein_prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) protein_prep->define_site run_docking Run Docking Simulation (AutoDock/MVD) define_site->run_docking scoring Scoring and Ranking Poses (Binding Energy/Docking Score) run_docking->scoring visualization Visualization & Interaction Analysis (PyMOL/Discovery Studio) scoring->visualization

Caption: General workflow for computational molecular docking studies.

MMP9_Inhibition_Pathway ligand 4-Chlorocinnamic Acid Derivative mmp9 MMP-9 (Active) ligand->mmp9 Inhibition ecm Extracellular Matrix (ECM) (e.g., Collagen) mmp9->ecm Degradation cell_invasion Tumor Cell Invasion & Metastasis mmp9->cell_invasion degraded_ecm Degraded ECM ecm->degraded_ecm degraded_ecm->cell_invasion

Caption: Simplified pathway of MMP-9 inhibition by a ligand.

Fungal_Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol demethylase 14α-demethylase (CYP51) lanosterol->demethylase ergosterol Ergosterol fungal_membrane Fungal Cell Membrane (Disrupted) ergosterol->fungal_membrane demethylase->ergosterol inhibitor 4-Chlorocinnamic Acid Derivative inhibitor->demethylase Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

References

Application Note: Monitoring the Photodimerization of 4-Chlorocinnamic Acid Using Solid-State NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The photodimerization of cinnamic acids and their derivatives in the solid state is a classic example of a topochemical reaction, where the crystal packing of the monomer dictates the stereochemistry of the resulting cyclobutane photodimer. This process is of significant interest in materials science and drug development, as it can lead to changes in physical properties such as solubility, stability, and bioavailability. 4-Chlorocinnamic acid (4Cl-CA) undergoes an irreversible [2+2] photodimerization upon exposure to UV radiation, forming a dichlorinated truxillic acid derivative. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of this reaction, providing detailed molecular-level information on the structural changes occurring within the solid material. This application note provides a detailed protocol for the analysis of this compound photodimerization using ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) solid-state NMR.

Signaling Pathway and Logical Relationships

The photodimerization of this compound is a direct consequence of the molecular arrangement in the crystal lattice, which facilitates a [2+2] cycloaddition upon photoexcitation. This process can be monitored over time using ssNMR to quantify the conversion from monomer to dimer.

cluster_0 [2+2] Photodimerization 4-Chlorocinnamic_Acid_Monomer This compound (Monomer Crystal) UV_Irradiation UV Irradiation (e.g., 365 nm) 4-Chlorocinnamic_Acid_Monomer->UV_Irradiation Absorption Photodimer 4,4'-Dichloro-α-truxillic Acid (Dimer) UV_Irradiation->Photodimer [2+2] Cycloaddition

Caption: Photodimerization of this compound.

Experimental Workflow

The following diagram outlines the key steps for preparing and analyzing the photodimerization of this compound using solid-state NMR.

Sample_Preparation Sample Preparation: Crystallize this compound UV_Irradiation UV Irradiation: Expose sample to UV light for varying durations Sample_Preparation->UV_Irradiation ssNMR_Packing Sample Packing: Pack irradiated sample into a MAS rotor UV_Irradiation->ssNMR_Packing ssNMR_Acquisition ssNMR Data Acquisition: Perform 13C CPMAS experiment ssNMR_Packing->ssNMR_Acquisition Data_Processing Data Processing: Fourier transform, phase correction, and baseline correction ssNMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis: Identify monomer and dimer signals, quantify conversion Data_Processing->Spectral_Analysis

Caption: Solid-state NMR workflow for this compound analysis.

Quantitative Data Summary

The photodimerization of this compound can be quantitatively monitored by observing the changes in the ¹³C solid-state NMR spectrum. The disappearance of the vinyl carbon signals of the monomer and the appearance of the cyclobutane ring carbon signals of the dimer are key indicators of the reaction progress.

Carbon AtomThis compound (Monomer) ¹³C Chemical Shift (ppm)4,4'-Dichloro-α-truxillic Acid (Dimer) ¹³C Chemical Shift (ppm) (Estimated)
Carboxyl (C=O)172.5~175
Cα (vinyl)119.5-
Cβ (vinyl)143.0-
C1 (ipso-aryl)133.2~138
C2/C6 (ortho-aryl)129.5~130
C3/C5 (meta-aryl)129.5~129
C4 (para-aryl, C-Cl)136.5~135
Cyclobutane (methine)-~40-50

Note: Dimer chemical shifts are estimated from spectral data presented in literature as explicit values were not provided. The broad nature of the dimer signals reflects a degree of disorder in the solid state.

Experimental Protocols

The following protocols are based on methodologies reported for the solid-state NMR analysis of cinnamic acid derivatives.

Sample Preparation and Photoreaction
  • Crystallization: Recrystallize commercially available this compound from a suitable solvent (e.g., ethanol) to obtain a consistent crystalline form.

  • UV Irradiation:

    • Place a thin layer of the crystalline this compound powder in a shallow dish.

    • Irradiate the sample with a UV lamp (e.g., a mercury lamp with a principal wavelength of 365 nm) at a fixed distance.

    • To monitor the kinetics of the reaction, create a series of samples with varying irradiation times (e.g., 0, 10, 30, 60, 120 minutes).

    • Ensure uniform irradiation by gently mixing the powder at regular intervals if possible, or by using a thin, uniform sample layer.

Solid-State NMR Data Acquisition
  • Spectrometer: A solid-state NMR spectrometer operating at a magnetic field strength of, for example, 9.4 T (¹H frequency of 400 MHz) is suitable for this analysis.

  • Probe: A double-resonance 4 mm Magic-Angle Spinning (MAS) probe is recommended.

  • Sample Packing: Carefully pack the irradiated this compound powder into a 4 mm zirconia MAS rotor.

  • ¹³C CPMAS Experiment Parameters:

    • Magic-Angle Spinning (MAS) Rate: 8 kHz.

    • Cross-Polarization (CP) Contact Time: 2 ms.

    • ¹H Radiofrequency (RF) Field Strength: 83 kHz for π/2 pulses and decoupling.

    • ¹³C RF Field Strength: Ramped during CP, for instance from 58 to 77 kHz for the ¹H channel and a constant 40.5 kHz for the ¹³C channel.

    • Recycle Delay: A recycle delay of 5-10 seconds is typically sufficient, but should be optimized based on the ¹H T₁ relaxation time of the sample.

    • Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

    • Chemical Shift Referencing: Use an external standard such as adamantane (downfield signal at 38.48 ppm) or glycine (carbonyl signal at 176.5 ppm) for chemical shift referencing.

Data Processing and Analysis
  • Software: Use standard NMR processing software (e.g., TopSpin, Mnova, VnmrJ).

  • Processing Steps:

    • Apply an exponential line broadening function (e.g., 50-100 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Apply a baseline correction to the spectrum.

  • Spectral Analysis:

    • Identify the characteristic peaks of the this compound monomer and its photodimer based on the chemical shifts provided in the table above.

    • The progress of the photodimerization can be quantified by integrating the intensities of the well-resolved monomer and dimer peaks. For example, the ratio of the integral of a dimer peak to the sum of the integrals of the corresponding monomer and dimer peaks can be used to calculate the percentage conversion. It is important to choose peaks that are not overlapping and have similar relaxation properties for accurate quantification.

Conclusion

Solid-state NMR spectroscopy is an invaluable tool for the detailed analysis of the photodimerization of this compound. The ¹³C CPMAS experiment allows for the clear differentiation between the monomer and the photodimer, enabling the monitoring of the reaction kinetics and the characterization of the final product in its native solid state. This methodology provides crucial insights for researchers in materials science and pharmaceutical development who are interested in understanding and controlling solid-state photochemical reactions.

Application Notes and Protocols for FTIR Spectroscopy of 4-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the characterization of 4-Chlorocinnamic acid using Fourier Transform Infrared (FTIR) spectroscopy. It includes comprehensive experimental protocols for sample preparation and data acquisition, a summary of characteristic vibrational frequencies, and a workflow diagram for the analytical process.

Introduction

This compound is a derivative of cinnamic acid and serves as a valuable building block in the synthesis of various pharmaceutical compounds and other organic materials.[1][2] Its chemical structure, comprising a carboxylic acid group, a carbon-carbon double bond, and a substituted aromatic ring, gives rise to a unique infrared spectrum that can be used for its identification and quality control. FTIR spectroscopy is a rapid, non-destructive analytical technique that provides detailed information about the functional groups present in a molecule, making it an ideal tool for the analysis of this compound.

Data Presentation: Characteristic Vibrational Frequencies

The FTIR spectrum of this compound exhibits several characteristic absorption bands corresponding to the vibrational modes of its functional groups. The table below summarizes the key vibrational frequencies and their assignments.

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3100 - 2500O-H stretchA broad band characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
~1685C=O stretchA strong absorption corresponding to the carbonyl group of the carboxylic acid.
~1630C=C stretchAbsorption due to the stretching of the alkene carbon-carbon double bond.
~1590, ~1490C=C stretch (aromatic)Bands associated with the stretching vibrations of the carbon-carbon bonds within the phenyl ring.
~1420O-H bendIn-plane bending of the carboxylic acid hydroxyl group.
~1310C-O stretchStretching vibration of the carbon-oxygen single bond in the carboxylic acid group.
~980=C-H bend (out-of-plane)Bending vibration of the hydrogen atoms attached to the alkene carbons.
~830C-H bend (out-of-plane)A strong band indicative of para-disubstitution on the aromatic ring.
~730C-Cl stretchStretching vibration of the carbon-chlorine bond.

Note: The exact positions of the peaks may vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocols

The quality of the FTIR spectrum is highly dependent on the sample preparation. For a solid sample like this compound, two common and effective methods are the Potassium Bromide (KBr) pellet technique and the Attenuated Total Reflectance (ATR) technique.

Protocol 1: KBr Pellet Method

This traditional method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent pellet.

Materials:

  • This compound (powder)

  • FTIR-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Infrared spectrophotometer

Procedure:

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Cool the KBr in a desiccator.

  • Sample Grinding: In the agate mortar, grind approximately 1-2 mg of this compound to a fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by gentle grinding. The mixture should be homogeneous.

  • Pellet Pressing: Transfer the mixture to the pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Process the spectrum as needed (e.g., baseline correction, smoothing).

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique that requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).

Materials:

  • This compound (powder)

  • FTIR spectrometer equipped with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Collection: With the ATR crystal clean and uncovered, collect a background spectrum. This will account for any atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

  • Applying Pressure: Use the pressure clamp of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Data Acquisition:

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Process the spectrum as needed.

  • Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent.

Mandatory Visualization

The following diagrams illustrate the logical workflow for performing FTIR spectroscopy on this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation start Start: Obtain this compound Sample prep_choice Choose Preparation Method start->prep_choice kbr1 Grind Sample and KBr prep_choice->kbr1 KBr atr1 Place Sample on Crystal prep_choice->atr1 ATR kbr2 Press into Pellet kbr1->kbr2 background Collect Background Spectrum kbr2->background atr2 Apply Pressure atr1->atr2 atr2->background acquire Acquire Sample Spectrum background->acquire process Process Spectrum (e.g., Baseline Correction) acquire->process assign Assign Characteristic Peaks process->assign compare Compare with Reference Spectra assign->compare report Generate Report compare->report

Caption: Experimental workflow for FTIR analysis.

logical_relationships cluster_compound This compound cluster_groups Key Functional Groups cluster_vibrations Vibrational Modes cluster_spectrum FTIR Spectrum compound Molecular Structure (C9H7ClO2) fg Functional Groups compound->fg cooh Carboxylic Acid (-COOH) fg->cooh cc_double Alkene (C=C) fg->cc_double aromatic Substituted Phenyl Ring fg->aromatic ccl Carbon-Chlorine (C-Cl) fg->ccl oh_stretch O-H Stretch cooh->oh_stretch co_stretch C=O Stretch cooh->co_stretch cc_stretch C=C Stretch cc_double->cc_stretch ccl_stretch C-Cl Stretch ccl->ccl_stretch spectrum Characteristic Absorption Bands oh_stretch->spectrum co_stretch->spectrum cc_stretch->spectrum ccl_stretch->spectrum

Caption: Relationship between structure and spectrum.

References

Application Notes and Protocols for Fischer Esterification of 4-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of various alkyl esters of 4-chlorocinnamic acid via the Fischer esterification reaction. This information is intended to guide researchers in the fields of medicinal chemistry, organic synthesis, and drug development in the preparation of these and structurally related compounds.

Introduction

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid, typically sulfuric acid.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism and is reversible.[3] To drive the equilibrium towards the formation of the ester, the alcohol is often used in excess, and the reaction is heated to reflux.[1] this compound and its ester derivatives are of significant interest in medicinal chemistry due to their potential antimicrobial and antifungal activities. This document outlines a general protocol for the Fischer esterification of this compound with various primary and secondary alcohols and provides a summary of expected yields.

Data Presentation: Synthesis of this compound Esters

The following table summarizes the results of Fischer esterification of this compound with a selection of alcohols. All reactions were performed under reflux with sulfuric acid as the catalyst. The reaction times varied from 3 to 24 hours.

Ester ProductAlcoholReaction Time (hours)Yield (%)
Methyl 4-chlorocinnamateMethanol3-2497.6
Ethyl 4-chlorocinnamateEthanol3-2489.0
Propyl 4-chlorocinnamate1-Propanol3-2488.5
Isopropyl 4-chlorocinnamateIsopropanol3-2491.2
Butyl 4-chlorocinnamate1-Butanol3-2487.4
Methoxyethyl 4-chlorocinnamate2-Methoxyethanol3-2436.0

Experimental Protocols

General Protocol for Fischer Esterification of this compound

This protocol is based on the general method described by de Oliveira et al. (2019) for the synthesis of this compound esters.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, propanol, isopropanol, butanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for thin-layer chromatography (TLC)

  • Hexane and ethyl acetate for TLC eluent

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 0.1 g, 0.547 mmol) in the desired alcohol (20 mL). Place a magnetic stir bar in the flask.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.2 mL) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction time can range from 3 to 24 hours, depending on the alcohol used.

  • Work-up - Solvent Evaporation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Extraction: Transfer the concentrated mixture to a separatory funnel containing 15 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, and then with a saturated solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification (if necessary): If further purification is required, the crude product can be purified by column chromatography on silica gel.

Visualizations

Signaling Pathway of Fischer Esterification

The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification of a carboxylic acid with an alcohol.

Fischer_Esterification_Pathway CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedCarbonyl Protonated Carbonyl TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack Alcohol Alcohol (R'-OH) Alcohol->TetrahedralIntermediate ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Proton Transfer & Elimination of H₂O Ester Ester (R-COOR') ProtonatedEster->Ester Deprotonation H2O Water (H₂O) ProtonatedEster->H2O H_plus_regen H⁺ Catalyst (regenerated) Ester->H_plus_regen H_plus_cat H⁺ Catalyst H_plus_cat->CarboxylicAcid Protonation

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound esters via Fischer esterification.

fischer_esterification_workflow start Start reactants Mix this compound, Alcohol, and H₂SO₄ start->reactants reflux Reflux Reaction Mixture (3-24 hours) reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Work-up: - Evaporate excess alcohol - Add H₂O monitor->workup Complete extraction Liquid-Liquid Extraction with Ethyl Acetate workup->extraction wash Wash Organic Layer (NaHCO₃, Brine) extraction->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Column Chromatography (if necessary) dry->purify product Pure Ester Product dry->product Sufficiently Pure purify->product

Caption: Synthesis and Purification Workflow.

References

Application Notes and Protocols for the Synthesis of 4-Chlorocinnamic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-chlorocinnamic acid esters utilizing the Steglich and Mitsunobu reactions. This document is intended to guide researchers in selecting the appropriate methodology and executing the synthesis efficiently.

Introduction

This compound and its esters are valuable compounds in medicinal chemistry and drug development, exhibiting a range of biological activities, including antimicrobial and antifungal properties. The choice of synthetic methodology for the esterification of this compound is crucial for achieving high yields and purity. This document details two powerful and widely used esterification methods: the Steglich esterification and the Mitsunobu reaction.

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[1][2] It is particularly advantageous for substrates that are sensitive to acidic conditions.[3]

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center, making it a valuable tool in stereoselective synthesis.[6][7]

Reaction Mechanisms

To visualize the underlying chemical transformations, the following diagrams illustrate the mechanisms of the Steglich and Mitsunobu reactions.

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation Carboxylic_Acid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acyl_DMAP N-Acylpyridinium Salt (Active Ester) O_Acylisourea->Acyl_DMAP + DMAP DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_DMAP Acyl_DMAP->DMAP regenerated Ester This compound Ester (R-COOR') Acyl_DMAP->Ester + Alcohol Alcohol Alcohol (R'-OH) Alcohol->Ester

Caption: Mechanism of the Steglich Esterification.

Mitsunobu_Mechanism cluster_activation Phosphonium Salt Formation cluster_protonation Proton Transfer cluster_alkoxyphosphonium Alkoxyphosphonium Salt Formation cluster_sn2 SN2 Attack and Product Formation PPh3 Triphenylphosphine (PPh3) Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine Ion_Pair Ion Pair Betaine->Ion_Pair + R-COOH Carboxylic_Acid This compound (R-COOH) Carboxylic_Acid->Ion_Pair Alkoxyphosphonium Alkoxyphosphonium Salt Ion_Pair->Alkoxyphosphonium + R'-OH Hydrazine_Deriv Hydrazine Derivative Ion_Pair->Hydrazine_Deriv Alcohol Alcohol (R'-OH) Alcohol->Alkoxyphosphonium Ester This compound Ester (R-COOR') Alkoxyphosphonium->Ester + R-COO- (SN2) TPPO Triphenylphosphine Oxide (TPPO) Alkoxyphosphonium->TPPO

Caption: Mechanism of the Mitsunobu Reaction.

Data Presentation: A Comparative Analysis

The following table summarizes quantitative data for the synthesis of various this compound esters via Steglich and Mitsunobu reactions, providing a basis for comparison.

Ester ProductReactionAlcoholCoupling/Activating AgentCatalyst/ReagentSolventTime (h)Yield (%)Reference
Perillyl 4-chlorocinnamateMitsunobuPerillyl alcoholDIADPPh₃THF7230.7[8]
Lauryl 4-chlorocinnamateSteglichLauryl alcoholDCCDMAPDichloromethane7226.3[8]
Cinnamyl cinnamateSteglichCinnamyl alcoholDCCDMAP--98[9]
Benzyl (E)-cinnamateSteglichBenzyl alcoholEDCDMAPAcetonitrile0.7576[1]
Various (E)-cinnamyl estersSteglich1° and 2° aliphatic, benzylic, allylic alcohols, and phenolsEDCDMAPAcetonitrile0.75~70 (avg)[10][11]
Cinnamic acid monoglycerideMitsunobuIsopropylidene glycerol-PPh₃/DEAD--90[12]
Ferulic acid monoglycerideMitsunobuIsopropylidene glycerol-PPh₃/DEAD--81[12]
p-Coumaric acid monoglycerideMitsunobuIsopropylidene glycerol-PPh₃/DEAD--35[12]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound esters using the Steglich and Mitsunobu reactions.

Protocol 1: Steglich Esterification for Lauryl 4-Chlorocinnamate[8]

Materials:

  • This compound

  • Lauryl alcohol

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • Distilled water

Procedure:

  • Dissolve this compound (0.1 g, 0.547 mmol), DMAP (0.00669 g, 0.0547 mmol), and lauryl alcohol (0.245 mL, 1.095 mmol) in 4 mL of dichloromethane.

  • In a separate flask, dissolve DCC (0.124 g, 0.602 mmol) in 6 mL of dichloromethane.

  • Add the DCC solution dropwise to the first solution.

  • Stir the reaction mixture at room temperature for 72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Extract the filtrate with 10 mL of distilled water and dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Mitsunobu Reaction for Perillyl 4-Chlorocinnamate[8]

Materials:

  • This compound

  • Perillyl alcohol

  • Diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Distilled water

  • Ethyl acetate

Procedure:

  • Dissolve this compound (0.1 g, 0.547 mmol) and perillyl alcohol (0.09 mL, 0.547 mmol) in 2 mL of THF.

  • Cool the reaction mixture to 0°C with magnetic stirring for approximately 30 minutes.

  • Add DIAD (0.12 mL, 0.55 mmol) and PPh₃ (0.144 g, 0.547 mmol) to the cooled mixture.

  • Continue stirring at room temperature for 72 hours, monitoring the reaction by TLC.

  • Partially evaporate the solvent under reduced pressure.

  • Perform an extraction with 10 mL of distilled water and ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound esters.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation and Mixing (Acid, Alcohol, Coupling/Activating Agents) Start->Reagent_Prep Reaction Reaction Progression (Stirring at specified temperature and time) Reagent_Prep->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Filtration, Extraction, Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for ester synthesis.

Discussion: Advantages and Disadvantages

Steglich Esterification:

  • Advantages:

    • Mild reaction conditions, suitable for acid-sensitive substrates.[3][13]

    • High yields are often achievable, even with sterically hindered alcohols and acids.[9]

    • A variety of carbodiimide coupling agents can be used.[1]

  • Disadvantages:

    • The dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove completely.[2]

    • The potential for a side reaction forming an N-acylurea, which is unreactive towards the alcohol, can lower the yield. DMAP helps to suppress this side reaction.[13]

    • Carbodiimides can be hazardous and require careful handling.[1]

Mitsunobu Reaction:

  • Advantages:

    • Mild reaction conditions and high stereoselectivity with inversion of configuration at the alcohol center.[6][14]

    • It is a one-pot synthesis, which can be procedurally advantageous.[6]

    • A broad range of acidic nucleophiles can be used.[5]

  • Disadvantages:

    • The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[15][16]

    • The nucleophile must be sufficiently acidic (pKa < 15) to be deprotonated during the reaction.[4][7]

    • The reagents (DEAD/DIAD) can be hazardous and should be handled with care.[17]

Conclusion

Both the Steglich and Mitsunobu reactions are effective methods for the synthesis of this compound esters. The choice between the two will depend on the specific requirements of the synthesis, such as the stereochemistry of the alcohol, the sensitivity of the substrates to reaction conditions, and the ease of purification. The provided protocols and data serve as a valuable resource for researchers to make an informed decision and to successfully synthesize the desired ester products for their drug discovery and development endeavors.

References

Troubleshooting & Optimization

how to improve the yield of 4-Chlorocinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Chlorocinnamic Acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include the Perkin reaction, a direct synthesis from 4-chlorobenzaldehyde and an aliphatic carboxylic acid using boron tribromide, and palladium-catalyzed reactions like the Heck reaction.[1][2][3] The choice of method often depends on available starting materials, desired yield, and scalability.

Q2: My yield is consistently low. What are the general factors I should investigate first?

A2: Low yields can often be attributed to several key factors regardless of the specific synthetic route:

  • Reagent Purity: Ensure all starting materials, especially the 4-chlorobenzaldehyde and any anhydrides or catalysts, are of high purity. Impurities can lead to unwanted side reactions.

  • Anhydrous Conditions: Many of these reactions are sensitive to moisture. For instance, the Perkin reaction requires anhydrous sodium acetate for optimal performance.[4] Ensure all glassware is thoroughly dried and solvents are anhydrous where specified.

  • Reaction Temperature: Precise temperature control is crucial. Deviations from the optimal temperature can either slow the reaction down or promote the formation of side products.[5]

  • Reaction Time: Both insufficient and excessive reaction times can lower yields. Monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC) to determine the optimal endpoint.[6]

  • Purification Method: The final yield is highly dependent on the efficiency of the purification process. Recrystallization from ethanol or aqueous ethanol is a common and effective method for purifying this compound.[7]

Troubleshooting Guide: Perkin Reaction

The Perkin reaction is a classic method that uses an aromatic aldehyde (4-chlorobenzaldehyde), an acid anhydride (acetic anhydride), and an alkali salt (sodium acetate) to form cinnamic acids.[1][8]

Q: I'm getting a low yield (under 60%) with the Perkin reaction. How can I improve it?

A: A yield of around 80% is achievable with the Perkin reaction under optimized conditions.[9] If your yield is low, consider the following troubleshooting steps.

Troubleshooting Steps for the Perkin Reaction:

IssuePotential CauseRecommended Solution
Reaction Fails to Initiate or Proceeds Slowly Inactive catalyst or insufficient temperature.Use anhydrous sodium acetate as the base catalyst.[4] Ensure the reaction temperature is maintained at the required high level (e.g., 180°C) for an adequate duration (e.g., 13 hours).[4][9]
Formation of Side Products The presence of a base can lead to unwanted side reactions with the aldehyde starting material.[10]Ensure precise stoichiometric control of reactants. Use the recommended molar ratios and avoid a large excess of the base.
Difficult Purification Co-precipitation of impurities or starting materials.After the reaction, pour the mixture into water and wash the crude product thoroughly. Dissolve the filter cake in ammonia water to separate the desired acid as its ammonium salt from non-acidic impurities. Re-precipitate the pure acid using a dilute strong acid like 3N sulfuric acid.[9]
Experimental Protocol: Perkin Reaction

This protocol is adapted from a standard procedure reported to yield approximately 80% this compound.[9]

  • Reactant Mixing: In a suitable reaction vessel, combine 4-chlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate.

  • Heating: Heat the mixture to 180°C and maintain this temperature for 13 hours.

  • Quenching and Filtration: After the reaction is complete, cool the mixture slightly and pour it into a beaker of water. Filter the resulting precipitate and wash the filter cake with water.

  • Purification via Salt Formation: Dissolve the crude product in ammonia water. This will form the ammonium salt of this compound, leaving behind viscous, non-acidic impurities.

  • Precipitation: Filter the ammonium salt solution. Add 3N dilute sulfuric acid to the filtrate to re-precipitate the this compound.

  • Final Steps: Filter the purified product and dry it thoroughly. The expected melting point is in the range of 248-250°C.[2]

Perkin Reaction Workflow

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Mix Reactants: - 4-Chlorobenzaldehyde - Acetic Anhydride - Anhydrous Sodium Acetate B Heat at 180°C for 13 hours A->B C Cool and Pour into Water B->C D Filter & Wash Crude Product C->D E Dissolve in Ammonia Water D->E F Filter Solution E->F G Precipitate with 3N H2SO4 F->G H Filter & Dry Pure Product G->H I This compound (~80% Yield) H->I cluster_activation Activation Step cluster_condensation Condensation Step cluster_product Product Formation A Acetic Acid + BBr3 B Triacetyl Borate (Mixed Anhydride) A->B 55-65°C C Reactive Intermediate (with 4-DMAP) B->C + 4-DMAP E Aldol-type Condensation C->E Attacks D 4-Chlorobenzaldehyde D->E F This compound E->F Hydrolysis

References

Technical Support Center: Optimizing Steglich Esterification of 4-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Steglich esterification of 4-Chlorocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general starting conditions for a Steglich esterification of this compound?

A1: A typical Steglich esterification involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP). The reaction is generally performed in an anhydrous aprotic solvent like dichloromethane (DCM) or acetonitrile at room temperature.[1][2][3]

Q2: I am getting a low yield. What are the common causes and how can I improve it?

A2: Low yields in the Steglich esterification of this compound can stem from several factors:

  • Formation of N-acylurea byproduct: This is a common side reaction where the O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[1][2] To minimize this, ensure a catalytic amount of DMAP is used, as it intercepts the O-acylisourea to form a more reactive acylpyridinium intermediate.[1][2]

  • Sterically hindered alcohol: If you are using a bulky alcohol, the reaction rate can be significantly slower, allowing more time for the N-acylurea byproduct to form. Consider increasing the reaction time or temperature, or using a more efficient coupling agent like EDC which produces a more water-soluble urea byproduct, simplifying purification.

  • Incomplete reaction: Monitor the reaction progress using thin-layer chromatography (TLC). If the starting materials are still present after an extended period, consider increasing the equivalents of the coupling agent and DMAP.

  • Suboptimal solvent: While DCM is common, acetonitrile has been shown to be a "greener" and effective solvent, in some cases leading to high yields in shorter reaction times, particularly when using EDC.[4][5]

Q3: I am having trouble removing the dicyclohexylurea (DCU) byproduct after the reaction.

A3: Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble in many common solvents, which can complicate purification. Here are some strategies for its removal:

  • Filtration: The most straightforward method is to filter the reaction mixture, as a significant portion of the DCU will precipitate out of solvents like DCM.

  • Solvent selection for precipitation: After concentrating the reaction mixture, you can redissolve the crude product in a solvent in which the desired ester is soluble but DCU is not, such as diethyl ether or cold acetone, and then filter.

  • Acidic wash: While primarily used to remove DMAP, an acidic workup can sometimes help in removing residual DCU.

  • Alternative coupling agent: Consider using EDC. Its corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[6]

Q4: Can the chloro-substituent on the cinnamic acid affect the reaction?

A4: The electron-withdrawing nature of the chlorine atom at the para-position of the phenyl ring can influence the reactivity of the carboxylic acid. Generally, electron-withdrawing groups can make the carboxyl group more electrophilic and potentially increase the rate of the initial activation step with the carbodiimide. However, it may also affect the stability of intermediates. While specific studies detailing the precise impact on this compound in Steglich esterification are limited, it is a factor to consider, especially if you are comparing its reactivity to unsubstituted cinnamic acid.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive reagents (DCC, DMAP).2. Insufficient reaction time.3. Sterically hindered alcohol.4. Water contamination.1. Use fresh or properly stored reagents.2. Monitor the reaction by TLC and extend the reaction time if necessary.3. For hindered alcohols, consider increasing the temperature to 40-60°C or using a more reactive coupling agent like EDC.[4]4. Ensure all glassware is dry and use anhydrous solvents.
Formation of a significant amount of white precipitate (N-acylurea) 1. Slow reaction with the alcohol, allowing for rearrangement of the O-acylisourea intermediate.2. Insufficient DMAP.1. Increase the concentration of the alcohol.2. Ensure at least a catalytic amount (typically 5-10 mol%) of DMAP is used.[2] For slower reactions, stoichiometric amounts of DMAP can be beneficial.
Difficulty in purifying the product from DCU 1. High solubility of DCU in the reaction solvent.2. Co-precipitation of the product with DCU.1. After filtration of the initial DCU precipitate, concentrate the filtrate and triturate with a solvent like cold diethyl ether to precipitate more DCU.2. Consider switching to EDC as the coupling agent for a water-soluble urea byproduct.[6]
Presence of unreacted starting materials after workup 1. Insufficient equivalents of coupling agent.2. Reversible reaction.1. Use a slight excess of the carbodiimide (e.g., 1.1-1.5 equivalents).2. While Steglich esterification is generally considered irreversible due to the formation of the stable urea, incomplete conversion can occur. Re-subjecting the purified starting materials to the reaction conditions may be an option.

Experimental Protocols

Protocol 1: Steglich Esterification of this compound with Lauryl Alcohol using DCC/DMAP

This protocol is adapted from a procedure for the synthesis of lauryl 4-chlorocinnamate.[7]

Materials:

  • This compound

  • Lauryl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (0.547 mmol, 1 equiv.) and lauryl alcohol (1.095 mmol, 2 equiv.) in 4 mL of anhydrous DCM.

  • Add DMAP (0.0547 mmol, 0.1 equiv.) to the solution.

  • In a separate flask, dissolve DCC (0.602 mmol, 1.1 equiv.) in 6 mL of anhydrous DCM.

  • Add the DCC solution dropwise to the mixture of the acid, alcohol, and DMAP.

  • Stir the reaction mixture at room temperature for 72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 10 mL of distilled water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography.

Protocol 2: Optimized "Greener" Steglich Esterification of Cinnamic Acids using EDC

This protocol is a general method that has shown high efficiency for (E)-cinnamic acid and can be adapted for this compound.[4][5]

Materials:

  • This compound

  • Alcohol (e.g., primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, combine this compound (1.2 equiv.), the desired alcohol (1 equiv.), EDC (1.5 equiv.), and DMAP (3 equiv.).

  • Add acetonitrile to the mixture.

  • Stir the reaction at 40-45°C for 45 minutes for primary alcohols or at room temperature for 24 hours for secondary alcohols.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Perform an acid-base extraction to remove the water-soluble urea byproduct and excess reagents.

  • Isolate the ester product, which may not require further purification.

Data Presentation

The following table summarizes reported yields for the Steglich esterification of cinnamic acid derivatives under various conditions. This data can serve as a benchmark for optimizing your own experiments.

Carboxylic AcidAlcoholCoupling AgentCatalystSolventTime (h)Temp. (°C)Yield (%)Reference
This compoundLauryl AlcoholDCCDMAPDCM72RT26.3[7]
(E)-Cinnamic acidVarious 1° & 2°EDCDMAPAcetonitrile0.75-2440-45/RT~70 (avg)[4][5]
(E)-4-Methoxycinnamic acidSecondary AlcoholDICDMAPDCM--81[1]
Cinnamic acidCinnamyl AlcoholDCCDMAPDCM1.5RT98[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Steglich esterification of this compound followed by workup and purification.

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reagents Combine this compound, alcohol, and DMAP in solvent add_dcc Add DCC solution dropwise reagents->add_dcc stir Stir at specified temperature and time add_dcc->stir filter Filter to remove precipitated DCU stir->filter wash Aqueous wash filter->wash dry Dry organic layer wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude product (e.g., column chromatography) concentrate->purify

General experimental workflow for Steglich esterification.
Logical Relationship of Key Reaction Components

This diagram illustrates the roles and interactions of the key components in the Steglich esterification.

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Key Intermediates cluster_products Products acid This compound o_acylisourea O-Acylisourea acid->o_acylisourea reacts with alcohol Alcohol ester Desired Ester alcohol->ester attacks dcc DCC (Coupling Agent) dcc->o_acylisourea activates dmap DMAP (Catalyst) acylpyridinium Acylpyridinium Salt dmap->acylpyridinium forms o_acylisourea->acylpyridinium reacts with dcu DCU (Byproduct) o_acylisourea->dcu releases acylpyridinium->ester reacts with

Key component interactions in Steglich esterification.

References

Technical Support Center: Solid-State Photoreaction of 4-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-state photoreaction of 4-chlorocinnamic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to this [2+2] photodimerization reaction.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem IDIssuePossible CausesSuggested Solutions
SSP-001 Low or no conversion to the photodimer. - Incorrect crystal packing (unfavorable polymorph).- Inappropriate wavelength of UV irradiation.- Insufficient irradiation time or intensity.- Crystal size is too large, leading to poor light penetration.- Ensure the crystallization conditions favor the photoreactive β-polymorph.- Use a UV source with an appropriate wavelength to excite the cinnamic acid molecules.- Increase the irradiation time or the intensity of the light source.- Use smaller crystals or thin films to improve light penetration.[1][2]
SSP-002 Crystal shattering or cracking during irradiation. - Internal stress accumulation due to the formation of the photodimer within the crystal lattice.- Employ smaller crystals (nanocrystals or microribbons) which are less prone to fragmentation.[2]- Control the rate of reaction by using a lower intensity light source or intermittent irradiation.
SSP-003 Formation of an amorphous solid instead of a crystalline photodimer. - Prolonged exposure to UV irradiation after the initial photodimerization.[1][2]- The dimerization reaction is heterogeneous, leading to a loss of long-range order.[3]- Carefully monitor the reaction progress using techniques like PXRD or solid-state NMR to stop irradiation once the crystalline photodimer is formed.- Annealing the sample post-irradiation might help in improving crystallinity, though this is highly system-dependent.
SSP-004 Observed photomechanical response (e.g., twisting) is inconsistent. - The photomechanical effect is highly dependent on the crystal's shape and size. Microribbons with submicron thicknesses are more likely to exhibit twisting.[1][2]- To observe a photomechanical response, prepare crystalline microribbons of this compound.- For applications where this effect is undesirable, use larger, thicker crystals.[1][2]
SSP-005 Reaction yields are not reproducible. - Variation in the polymorphic form of the starting material.- Inconsistent irradiation conditions (wavelength, intensity, distance from the source).- Presence of impurities that can quench the excited state.- Standardize the crystallization protocol to obtain a consistent polymorph.- Precisely control all parameters of the irradiation setup.- Use highly purified this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary photoreaction of this compound in the solid state?

A1: The primary photoreaction is a [2+2] photodimerization, which leads to the formation of a cyclobutane ring between two neighboring molecules.[1][2] This reaction is topochemically controlled, meaning the stereochemistry of the product is determined by the arrangement of the molecules in the crystal lattice.

Q2: Why is the polymorphic form of this compound important for the photoreaction?

A2: The photoreactivity of this compound is highly dependent on its crystal packing. Different polymorphs (α, β, and γ) exhibit different arrangements of molecules. According to Schmidt's topochemical postulates, for the [2+2] photodimerization to occur, the reactive double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å).[4][5] The β-polymorph of cinnamic acids generally fulfills these criteria and is photoreactive, while the α and γ forms can be less reactive or photostable.[4][6]

Q3: What analytical techniques are recommended for monitoring the reaction?

A3: Several techniques can be used to monitor the progress of the solid-state photoreaction:

  • Powder X-ray Diffraction (PXRD): To observe changes in the crystal structure and the formation of new crystalline phases or an amorphous solid.[2]

  • Solid-State Nuclear Magnetic Resonance (ssNMR): To detect the formation of the cyclobutane ring and quantify the conversion to the photodimer.[2]

  • Optical and Electron Microscopy: To observe morphological changes in the crystals, such as twisting or shattering.[1][2]

  • Infrared (IR) and Raman Spectroscopy: To monitor the disappearance of the C=C double bond stretching vibration and the appearance of new bands corresponding to the cyclobutane product.

Q4: Can the photodimer be converted back to the monomer?

A4: The [2+2] photodimerization of this compound is generally considered an irreversible process under the same irradiation conditions.

Q5: What is the influence of crystal size on the photoreaction?

A5: Crystal size can significantly impact the reaction. Smaller crystals, such as nanocrystals and microribbons, may exhibit different photomechanical responses compared to larger crystals.[1][2] Thinner crystals are more susceptible to deformation and twisting.[1] Furthermore, smaller crystals have a larger surface-area-to-volume ratio, which can improve light penetration and potentially lead to more uniform reaction kinetics.

Experimental Protocols

Protocol 1: Crystallization of Photoreactive this compound
  • Objective: To obtain the photoreactive β-polymorph of this compound.

  • Materials: this compound, suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Procedure:

    • Dissolve this compound in the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.

    • Allow the solution to cool down slowly and undisturbed at room temperature. Slow evaporation of the solvent can also be employed.

    • Collect the resulting crystals by filtration.

    • Wash the crystals with a small amount of cold solvent and dry them in a vacuum desiccator.

    • Confirm the polymorphic form using PXRD or single-crystal X-ray diffraction.

Protocol 2: Solid-State Photodimerization
  • Objective: To induce the [2+2] photodimerization of this compound crystals.

  • Materials: Crystalline this compound, UV lamp (e.g., a high-pressure mercury lamp with appropriate filters).

  • Procedure:

    • Spread a thin layer of the crystalline powder on a glass slide or place a single crystal on the sample holder.

    • Irradiate the sample with UV light. The specific wavelength and intensity should be optimized for the setup.

    • Monitor the reaction progress periodically using one of the analytical techniques mentioned in the FAQs (e.g., PXRD or ssNMR).

    • Once the desired conversion is achieved, stop the irradiation.

Visualizations

Photoreaction_Pathway cluster_start Starting Material cluster_process Process cluster_products Products & Side Effects 4-Chlorocinnamic_Acid This compound Monomer (Crystalline Solid) UV_Irradiation UV Irradiation 4-Chlorocinnamic_Acid->UV_Irradiation [2+2] Cycloaddition Photodimer Crystalline Photodimer (Cyclobutane Derivative) UV_Irradiation->Photodimer Amorphous_Solid Amorphous Solid UV_Irradiation->Amorphous_Solid Prolonged Irradiation Crystal_Defects Crystal Defects / Shattering UV_Irradiation->Crystal_Defects Internal Stress Polymorphism_Effect cluster_polymorphs Crystallization Conditions Start This compound Solution Beta_Polymorph β-Polymorph (Parallel Double Bonds < 4.2Å) Start->Beta_Polymorph Slow Cooling Other_Polymorphs α / γ Polymorphs (Unfavorable Packing) Start->Other_Polymorphs Rapid Cooling / Different Solvent UV_Irradiation UV Irradiation Beta_Polymorph->UV_Irradiation Other_Polymorphs->UV_Irradiation Photodimerization Successful Photodimerization UV_Irradiation->Photodimerization From β-Polymorph No_Reaction No or Low Reactivity UV_Irradiation->No_Reaction From α / γ Polymorphs Troubleshooting_Logic Start Experiment Start Problem Low / No Reaction? Start->Problem Check_Polymorph Verify Polymorphic Form (PXRD) Problem->Check_Polymorph Yes Success Reaction Proceeds Problem->Success No Is_Beta Is it β-form? Check_Polymorph->Is_Beta Recrystallize Recrystallize to obtain β-form Is_Beta->Recrystallize No Check_Irradiation Check UV Source & Irradiation Time Is_Beta->Check_Irradiation Yes Recrystallize->Start Check_Irradiation->Success

References

preventing amorphous solid formation during 4-Chlorocinnamic acid photodimerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the photodimerization of 4-chlorocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their solid-state photodimerization experiments, with a specific focus on preventing the formation of amorphous solids.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of amorphous solid formation during the photodimerization of this compound?

A1: Prolonged exposure to UV irradiation is a primary cause of amorphous solid formation.[1][2] While the initial photoreaction leads to a new crystalline phase of the dimer, continued irradiation can disrupt the crystal lattice, resulting in an amorphous solid.[1][2]

Q2: How does the morphology of the starting this compound crystals affect the photodimerization process?

A2: Crystal morphology, including shape and size, significantly influences the photomechanical response and the outcome of the reaction.[1][2] For instance, microribbons with submicron thicknesses exhibit a twisting motion upon irradiation, which is not observed in larger crystals (5-10 microns thick).[1] This difference in mechanical response can be attributed to factors like defect densities, optical properties, and heat dissipation, which can in turn affect the crystallinity of the final product.

Q3: Can I monitor the progress of the reaction to avoid over-irradiation?

A3: Yes, the reaction can be monitored using various spectroscopic and analytical techniques. Solid-state NMR (13C CP/MAS NMR) and Powder X-ray Diffraction (PXRD) are effective for analyzing the solid sample directly.[1] For solution-state analysis after dissolving a small aliquot of the reaction mixture, 1H NMR spectroscopy can be used to track the disappearance of the vinylic protons of the monomer and the appearance of the cyclobutane protons of the dimer.

Q4: What are the expected 1H and 13C NMR chemical shifts for the this compound monomer and its photodimer?

A4: The following tables summarize the characteristic NMR shifts.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
The final product is an amorphous solid instead of crystalline. 1. Prolonged irradiation: The sample was exposed to UV light for too long, causing a loss of long-range crystalline order.[1][2] 2. Inappropriate crystal morphology: The starting material had a crystal size or shape that is prone to forming amorphous products.[1]1. Optimize irradiation time: Conduct a time-course study to determine the optimal irradiation period that maximizes crystalline dimer yield without inducing amorphization. Monitor the reaction progress using PXRD or solid-state NMR. 2. Control crystallization of starting material: Prepare this compound crystals of varying sizes and morphologies and evaluate their performance in the photodimerization reaction. Aim for well-defined, larger crystals (5-10 microns) which have been observed to have a different photomechanical response than submicron ribbons.[1]
The reaction is slow or incomplete. 1. Poor crystal packing: The crystal structure of the this compound polymorph used may not be favorable for photodimerization (i.e., the distance between reactive double bonds is too large). 2. Insufficient light penetration: The light source may not be powerful enough, or the sample may be too thick, preventing light from reaching all the crystals.1. Recrystallize the starting material: Use different solvents or crystallization conditions to obtain a different polymorph that may be more photoreactive. 2. Use a higher intensity lamp: Ensure the UV lamp has the appropriate wavelength and intensity for the reaction. 3. Use a thinner sample: Prepare a thin film of the crystalline powder to ensure uniform irradiation.
The product is a mixture of dimer and unreacted monomer. 1. Insufficient irradiation time: The reaction was stopped before all the monomer could be converted. 2. Photostable polymorph: A portion of the starting material may be in a photostable crystalline form.1. Increase irradiation time: Continue irradiation while monitoring the reaction to ensure complete conversion. Be mindful of the risk of amorphization with excessive irradiation. 2. Characterize the starting material: Use PXRD to check for the presence of multiple polymorphs in the starting this compound.

Quantitative Data Summary

Table 1: 1H NMR Spectroscopic Data (DMSO-d6)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound 7.62dAr-H
7.55d=CH-COOH
6.96dAr-H
6.68dAr-CH=
Photodimer ~4.5-3.5mCyclobutane-H

Note: The exact chemical shifts for the photodimer's cyclobutane protons can vary depending on the stereoisomer formed.

Table 2: 13C NMR Spectroscopic Data (DMSO-d6)

CompoundChemical Shift (δ, ppm)Assignment
This compound 167.59C=O
142.56=CH-COOH
134.87Ar-C (quaternary)
133.3Ar-C-Cl
129.9Ar-CH
128.98Ar-CH
120.22Ar-CH=
Photodimer ~170-175C=O
~40-50Cyclobutane-CH

Note: The photodimer will show characteristic aliphatic carbon signals for the cyclobutane ring, which are absent in the monomer.

Experimental Protocols

1. Preparation of this compound Crystals

  • Objective: To obtain crystalline this compound suitable for solid-state photodimerization.

  • Procedure:

    • Dissolve this compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) at an elevated temperature to create a saturated solution.

    • Allow the solution to cool slowly to room temperature. For larger crystals, slower cooling is preferred.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • Characterize the crystals by microscopy to assess their size and morphology, and by PXRD to confirm the crystalline phase.

2. Solid-State Photodimerization of this compound

  • Objective: To perform the [2+2] photodimerization of crystalline this compound while minimizing the formation of amorphous solid.

  • Procedure:

    • Place a thin, uniform layer of crystalline this compound powder between two quartz or borosilicate glass plates.

    • Irradiate the sample with a UV lamp (e.g., a high-pressure mercury lamp) with a wavelength appropriate for inducing the π to π* transition (typically in the UVA range, 320-400 nm).

    • To prevent overheating, which can affect crystallinity, use a cooling stage or a fan.

    • Monitor the reaction progress at set time intervals by taking small amounts of the sample for analysis by PXRD or solid-state NMR.

    • Stop the irradiation when the conversion to the crystalline dimer is maximized, before the onset of amorphization. This optimal time needs to be determined empirically.

    • The product can be characterized by 1H NMR and 13C NMR after dissolving in a suitable deuterated solvent (e.g., DMSO-d6).

Visualizations

experimental_workflow cluster_prep Crystal Preparation cluster_reaction Photodimerization cluster_analysis Product Analysis start This compound Powder dissolve Dissolve in Solvent start->dissolve cool Slow Cooling & Crystallization dissolve->cool filter_dry Filter & Dry cool->filter_dry characterize_start Characterize Crystals (Microscopy, PXRD) filter_dry->characterize_start prepare_sample Prepare Thin Film of Crystals characterize_start->prepare_sample irradiate UV Irradiation with Cooling prepare_sample->irradiate monitor Monitor Reaction (PXRD, ssNMR) irradiate->monitor stop_reaction Stop Irradiation at Optimal Time monitor->stop_reaction characterize_product Characterize Product (NMR, PXRD) stop_reaction->characterize_product crystalline_dimer Crystalline Dimer characterize_product->crystalline_dimer Successful amorphous_solid Amorphous Solid characterize_product->amorphous_solid Prolonged Irradiation troubleshooting_logic start Photodimerization Experiment product_analysis Analyze Product Crystallinity (PXRD) start->product_analysis is_amorphous Is the Product Amorphous? product_analysis->is_amorphous successful Crystalline Product Obtained is_amorphous->successful No check_irradiation Check Irradiation Time is_amorphous->check_irradiation Yes is_prolonged Was Irradiation Prolonged? check_irradiation->is_prolonged optimize_time Reduce & Optimize Irradiation Time is_prolonged->optimize_time Yes check_morphology Check Starting Crystal Morphology is_prolonged->check_morphology No optimize_time->start is_small Are Crystals Sub-micron? check_morphology->is_small is_small->successful No, Morphology is good recrystallize Recrystallize for Larger Crystals is_small->recrystallize Yes recrystallize->start

References

safe handling procedures and personal protective equipment for 4-Chlorocinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling procedures and personal protective equipment (PPE) for 4-Chlorocinnamic acid.

Hazard Summary

This compound is a chemical that requires careful handling due to its potential health hazards. It can be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][2][4]

Hazard Identification:

Hazard StatementClassification
Harmful if swallowedAcute toxicity, oral (Category 4)[2][5]
Causes skin irritationSkin corrosion/irritation (Category 2)[2][4]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[2]
May cause respiratory irritationSpecific target organ toxicity – single exposure (Category 3), Respiratory system[2][4]
Harmful to aquatic lifeShort-term (acute) aquatic hazard (Category 3)

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of working with this compound?

A1: The primary hazards include skin irritation, serious eye irritation, and respiratory irritation.[1][2][4] It is also harmful if swallowed.[1][2][3][4]

Q2: What type of gloves should I wear when handling this compound?

A2: You should wear appropriate chemical-resistant gloves to prevent skin exposure.[2][6] Nitrile or butyl rubber gloves are generally recommended for handling acids.[6]

Q3: Is a respirator required when working with this compound?

A3: Under normal use conditions with adequate ventilation, specific respiratory protection may not be needed.[1] However, if dust is generated or ventilation is poor, a NIOSH-approved respirator (such as a dust mask type N95) should be used.

Q4: What should I do if I get this compound in my eyes?

A4: Immediately rinse your eyes cautiously with plenty of water for at least 15 minutes.[1][2][3] Remove contact lenses if present and easy to do, and continue rinsing.[1][3] Seek medical attention.[1][2]

Q5: How should I store this compound?

A5: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][7] Keep it away from oxidizing agents.[2][3]

Q6: How do I dispose of this compound waste?

A6: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][3] This material is considered hazardous waste.[1]

Troubleshooting Guide

IssuePossible CauseSolution
Skin irritation after handling Direct skin contact with the powder.Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical advice.[1][2][3] Always wear appropriate chemical-resistant gloves.
Eye redness and pain Exposure to dust or vapor.Immediately flush eyes with water for at least 15 minutes, also under the eyelids.[1][2] Seek immediate medical attention.[1][2] Ensure proper eye protection (safety goggles) is always worn.[2][6]
Coughing or throat irritation Inhalation of dust.Move to fresh air. If you feel unwell, call a poison center or doctor.[1][2] Ensure you are working in a well-ventilated area or using a local exhaust system. If dust is unavoidable, use a respirator.[3]
Accidental ingestion Contamination of hands, food, or drink.Rinse your mouth with water.[1][2][3][4] Call a poison center or doctor if you feel unwell.[2][3] Do not eat, drink, or smoke when using this product.[1][2][3]

Experimental Protocols: Safe Handling Workflow

This workflow outlines the critical steps for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards & Review SDS B Select & Inspect Appropriate PPE A->B C Ensure Proper Ventilation B->C D Weigh & Transfer in a Fume Hood C->D Proceed to Handling E Avoid Dust Generation D->E F Keep Container Tightly Closed E->F G Decontaminate Work Surfaces F->G Proceed to Cleanup H Properly Remove & Dispose of PPE G->H I Dispose of Waste as Hazardous H->I PPE_Selection_Guide rect_node Use N95 Respirator or work in fume hood q2 Risk of splash? rect_node->q2 start Start: Task Involving 4-CA q1 Will dust be generated? start->q1 q1->rect_node Yes q1->q2 No rect_node2 Wear Safety Goggles & Face Shield q2->rect_node2 Yes rect_node3 Wear Safety Glasses q2->rect_node3 No q3 Adequate ventilation? rect_node4 Standard Lab Coat & Gloves q3->rect_node4 Yes rect_node5 Work in a Fume Hood q3->rect_node5 No rect_node2->q3 rect_node3->q3 rect_node5->rect_node4

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the recommended storage, handling, and use of 4-Chlorocinnamic acid powder for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder should be stored in a cool, dry, well-ventilated area.[1] It is crucial to keep the container tightly closed to prevent moisture absorption and contamination.[1][2] For long-term stability, storage at 2-8°C in a refrigerator is also recommended.[3] The storage area should be away from sources of heat, ignition, and direct sunlight.[1]

Q2: What are the physical and chemical properties of this compound?

A2: this compound is a white to off-white or light yellow crystalline powder.[1][4] It is sparingly soluble in water but soluble in organic solvents such as ethanol, ether, and chloroform.[1][4]

Q3: What are the known applications of this compound in research?

A3: this compound serves as a derivative of Cinnamic Acid and is significant in plant development.[3] It has also demonstrated potential for antimicrobial, antioxidant, anti-inflammatory, and antitumoral activities.[3]

Q4: What are the primary safety hazards associated with this compound powder?

A4: this compound may cause skin and eye irritation.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling the powder.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Powder has clumped or changed color Improper storage (exposure to moisture or light)Discard the product if significant degradation is suspected. Ensure storage in a tightly sealed container in a cool, dry, and dark place.
Inconsistent experimental results Impure starting materialConsider purifying the this compound by recrystallization from ethanol or aqueous ethanol.
Low solubility in aqueous solutions Inherent property of the compoundUse an appropriate organic solvent such as ethanol, ether, or DMSO for initial dissolution before adding to an aqueous medium, if the experiment allows.
Reaction failure or low yield in synthesis Inactive reagents or incorrect reaction conditions- Verify the purity and activity of all reagents. - Ensure reaction temperature and time are optimized for the specific protocol. - Check for potential incompatible substances that could inhibit the reaction.[1]

Experimental Protocols

Synthesis of Ester Derivatives of this compound

This protocol describes a general method for the synthesis of ester derivatives of this compound, which has been shown to exhibit antimicrobial properties.

Materials:

  • This compound

  • Anhydrous acetone

  • Triethylamine

  • Alkyl or aryl halide

  • Dichloromethane

  • Distilled water

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Dissolve 0.1 g (0.547 mmol) of this compound in 14 mL of anhydrous acetone.

  • To this solution, add 0.3 mL of triethylamine (2.188 mmol) and the desired halide (0.563 mmol).

  • Attach the flask to a reflux condenser.

  • Heat the reaction mixture to reflux with magnetic stirring for 24-48 hours. Monitor the reaction progress using TLC.

  • Once the starting material is consumed, partially evaporate the solvent using a rotary evaporator.

  • Extract the reaction product from 15 mL of distilled water with three 10 mL portions of dichloromethane.

  • Combine the organic layers and evaporate the solvent to obtain the crude ester derivative.

  • Further purification can be performed using column chromatography if necessary.

Visualizations

Logical Workflow for Troubleshooting Experimental Failures

G start Experiment Failed check_reproducibility Repeat Experiment Under Identical Conditions start->check_reproducibility troubleshoot Systematic Troubleshooting check_reproducibility->troubleshoot Fails Again success Experiment Successful check_reproducibility->success Succeeds check_reagents Verify Reagent Purity and Stability troubleshoot->check_reagents check_conditions Review and Confirm Experimental Parameters (Temperature, Time, pH, etc.) troubleshoot->check_conditions check_equipment Calibrate and Inspect Equipment troubleshoot->check_equipment isolate_variable Isolate and Test One Variable at a Time check_reagents->isolate_variable check_conditions->isolate_variable check_equipment->isolate_variable isolate_variable->success

Caption: A flowchart for systematically troubleshooting failed experiments.

Potential Signaling Pathway Inhibition by this compound Derivatives in Candida albicans

G a This compound Derivative b 14α-demethylase (Erg11p) a->b Inhibits d Ergosterol b->d Catalyzes conversion c Lanosterol c->b e Fungal Cell Membrane Integrity d->e Maintains

References

avoiding degradation of 4-Chlorocinnamic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 4-Chlorocinnamic acid to prevent its degradation. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. It is stable under normal temperatures and pressures.[1]

Q2: Is this compound sensitive to light?

A2: Yes, cinnamic acid and its derivatives are known to be susceptible to photodegradation, particularly when exposed to UV light. It is crucial to store this compound in an amber or opaque container to protect it from light exposure.

Q3: What happens if this compound is exposed to high temperatures?

A3: While this compound has a high melting point (248-250 °C), prolonged exposure to elevated temperatures can lead to thermal decomposition. Hazardous decomposition products include hydrogen chloride, carbon monoxide, and carbon dioxide.[1]

Q4: Is this compound prone to hydrolysis?

Q5: What are the signs of this compound degradation?

A5: Degradation may be indicated by a change in the physical appearance of the compound, such as discoloration (e.g., yellowing) or a change in its crystalline structure. A decrease in purity, as determined by analytical methods like HPLC, is a definitive sign of degradation.

Troubleshooting Guide: Degradation of this compound

If you suspect that your sample of this compound has degraded, follow this troubleshooting guide to identify the potential cause and take corrective action.

Problem: Observed degradation of this compound (e.g., discoloration, impurity peaks in HPLC).

Troubleshooting_Degradation cluster_storage Storage Conditions cluster_handling Handling Procedures cluster_analysis Analytical Method cluster_solutions Corrective Actions Storage Review Storage Conditions Light Light Exposure? Storage->Light Yes Temp High Temperature? Storage->Temp Yes Humidity High Humidity? Storage->Humidity Yes StoreProperly Store in cool, dark, dry place. Use amber vials. Light->StoreProperly ControlTemp Maintain recommended temperature. Temp->ControlTemp UseDessicant Store with a desiccant. Humidity->UseDessicant Handling Review Handling Procedures Solvent Incompatible Solvent? Handling->Solvent Yes Oxidizing Contact with Oxidizing Agents? Handling->Oxidizing Yes CheckCompatibility Verify solvent compatibility. Solvent->CheckCompatibility AvoidOxidizing Avoid contact with strong oxidizers. Oxidizing->AvoidOxidizing Analysis Review Analytical Method Method Is the method stability-indicating? Analysis->Method No ValidateMethod Validate HPLC method for stability. Method->ValidateMethod Start Degradation Observed Start->Storage Start->Handling Start->Analysis Degradation_Pathways cluster_pathways Potential Degradation Pathways cluster_products Degradation Products CCA This compound (C9H7ClO2) Photo Photodegradation (UV Light) CCA->Photo Thermal Thermal Decomposition (High Temperature) CCA->Thermal Oxidation Oxidation (Oxidizing Agents) CCA->Oxidation Photo_Products Isomers, Dimers, Chlorinated byproducts Photo->Photo_Products Thermal_Products Hydrogen Chloride (HCl) Carbon Monoxide (CO) Carbon Dioxide (CO2) Thermal->Thermal_Products Oxidation_Products Epoxides, Aldehydes, Carboxylic Acids Oxidation->Oxidation_Products

References

troubleshooting phase separation in 4-chlorocinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering phase separation during the synthesis of 4-chlorocinnamic acid. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in the context of a chemical reaction?

A1: Phase separation is the formation of distinct layers or regions with different physical properties from a previously homogeneous mixture.[1] In organic synthesis, this most commonly manifests as the separation of two immiscible liquids, like oil and water, or the precipitation of a solid or oily material from a solution.[1] This occurs when the components of the mixture (solvents, reactants, products, or byproducts) are not fully miscible under the reaction conditions.[2]

Q2: Why is phase separation a problem during synthesis?

A2: Phase separation can be detrimental to a chemical reaction for several reasons:

  • Reduced Reaction Rate: Reactants separated into different phases have limited contact, drastically slowing down or even halting the reaction.

  • Incomplete Reactions: If a reactant is sequestered in one phase, it may not be available to react, leading to low yields.

  • Side Reactions: The interface between two phases can sometimes promote undesired side reactions.

  • Difficulties in Monitoring and Control: It becomes challenging to obtain representative samples for reaction monitoring (e.g., by TLC or HPLC) and to ensure uniform temperature control.

  • Work-up and Purification Complications: The presence of multiple phases can complicate the extraction and purification of the final product.

Q3: What are the common causes of phase separation in this compound synthesis?

A3: The synthesis of this compound, often through methods like the Perkin or Knoevenagel reactions, involves reactants and reagents with varying polarities.[3][4][5] Key causes include:

  • Solvent Immiscibility: Using a solvent system where components are not fully miscible. For example, a non-polar organic solvent with an aqueous base. The principle of "like dissolves like" governs miscibility; liquids with similar polarities tend to be miscible.[2][6]

  • Low Reactant/Product Solubility: The starting materials (e.g., 4-chlorobenzaldehyde) or the product (this compound) may have limited solubility in the chosen solvent, especially as the reaction progresses and concentration changes. This compound itself is sparingly soluble in water.[3]

  • Formation of Insoluble Intermediates or Byproducts: Intermediates formed during the reaction may not be soluble in the reaction medium, causing them to "oil out" or precipitate. In Perkin-type reactions, unwanted polymerization or condensation products can sometimes form as oily liquids.[7]

  • Temperature Changes: Solubility and miscibility are often temperature-dependent. A reaction mixture that is homogeneous at reflux temperature may undergo phase separation upon cooling.[8]

  • High Concentrations: As the concentration of products increases, the solution can become supersaturated, leading to precipitation or the formation of a separate liquid phase.

Troubleshooting Guide

Q4: My reaction has separated into two distinct liquid layers. What should I do?

A4: This indicates a miscibility issue. Follow these steps to diagnose and resolve the problem.

  • Identify the Layers: Determine if the layers are aqueous and organic. This can often be done by adding a small amount of water to see which layer it joins.

  • Consult a Miscibility Table: Check if your chosen solvents are known to be immiscible.[6][9][10] For example, hexane and methanol are only partially miscible.[6]

  • Add a Co-solvent: Introduce a mutually miscible solvent (a "co-solvent") that can bridge the polarity gap and bring the two phases together. Tetrahydrofuran (THF) or ethanol are common choices for mixing aqueous and organic phases.

  • Increase Agitation: In some cases, vigorous stirring can create an emulsion, increasing the interfacial area and allowing the reaction to proceed, albeit not in a truly homogeneous state.

  • Consider a Phase-Transfer Catalyst (PTC): If one reactant is in an aqueous phase (like an inorganic base) and the other is in an organic phase, a PTC (e.g., a quaternary ammonium salt) can shuttle the aqueous reactant across the phase boundary to facilitate the reaction.

Q5: An unexpected solid or oily substance has precipitated from my reaction mixture. How can I resolve this?

A5: This is likely due to poor solubility of a reactant, intermediate, or the product.

  • Increase the Temperature: Gently warming the mixture may increase the solubility of the precipitated species. Ensure the temperature is compatible with the stability of your reactants and catalyst.

  • Add More Solvent: Diluting the reaction mixture can prevent the concentration from exceeding the solubility limit.

  • Change the Solvent: If the precipitate persists, the chosen solvent may be inappropriate. A solvent with a more suitable polarity might be required. For purification, this compound can be recrystallized from ethanol or aqueous ethanol.[11]

  • Filter and Analyze (If at End of Reaction): If the reaction is complete, the solid may be your desired product. Filter the solid and analyze it (e.g., by melting point or NMR) to confirm its identity.

Q6: The reaction was homogeneous at the start but separated over time. What does this suggest?

A6: This common scenario usually points to the formation of a product or intermediate that is insoluble in the reaction medium.

  • Product Insolubility: As the this compound is formed, its concentration increases. If it is not soluble in the solvent system, it will precipitate out. This is often desired at the end of a reaction for easy isolation but is problematic if it occurs too early.

  • Byproduct Formation: An insoluble byproduct may be forming, which could indicate a competing side reaction.

  • Change in Solution Properties: The formation of products (like water or salts) can change the overall polarity and properties of the solvent system, leading to the separation of other components.

To address this, you can apply the solutions from Q5, such as adding a co-solvent to maintain homogeneity or adjusting the temperature.

Data Presentation

Table 1: Properties of Common Solvents in Organic Synthesis

This table summarizes the properties of solvents that may be used in the synthesis or work-up of this compound. Understanding these properties is key to preventing phase separation.

SolventFormulaBoiling Point (°C)Polarity IndexMiscibility with Water
WaterH₂O10010.2Miscible
MethanolCH₃OH655.1Miscible
EthanolC₂H₅OH785.2Miscible
AcetoneC₃H₆O565.1Miscible
Acetic AcidC₂H₄O₂1186.2Miscible
Tetrahydrofuran (THF)C₄H₈O664.0Miscible
DichloromethaneCH₂Cl₂413.1Immiscible
Ethyl AcetateC₄H₈O₂774.4Slightly Miscible
TolueneC₇H₈1112.4Immiscible
HexaneC₆H₁₄690.0Immiscible

(Data compiled from various sources)[10][12]

Experimental Protocol Example: Perkin Reaction

This protocol describes the synthesis of this compound via the Perkin reaction.[3][5] Notes on preventing phase separation are included.

Materials:

  • 4-chlorobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Water

  • Dilute sulfuric acid or hydrochloric acid

Procedure:

  • Combine 4-chlorobenzaldehyde, acetic anhydride, and freshly fused, anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.

    • Note: The reactants form a heterogeneous solid-liquid mixture initially. This is expected. Upon heating, the mixture should melt and become a homogeneous liquid. If it does not, it may indicate impure starting materials.

  • Heat the reaction mixture to 180°C in an oil bath and maintain this temperature for 8-13 hours.[3]

    • Troubleshooting Note: At this stage, the reaction is typically conducted neat (without a separate solvent). The high temperature and molten state of the reactants prevent phase separation. If an oily layer separates, it could be due to polymerization; consider slightly lowering the temperature.

  • After the reaction is complete, allow the mixture to cool slightly.

  • Carefully and slowly pour the hot reaction mixture into a large volume of water while stirring. This step hydrolyzes the excess acetic anhydride and precipitates the crude product.

    • Note: This is an intended phase separation (solid from liquid) for product isolation.

  • Filter the resulting solid precipitate and wash it thoroughly with cold water to remove water-soluble impurities.

  • To purify the crude product, dissolve it in a dilute aqueous solution of sodium hydroxide or sodium carbonate.

    • Troubleshooting Note: The sodium salt of this compound is water-soluble. If an oily or solid material does not dissolve, it is likely an unreacted starting material or a non-acidic byproduct. This is a form of phase separation used for purification. Filter off this insoluble material.

  • Re-precipitate the purified this compound by acidifying the filtered solution with dilute sulfuric or hydrochloric acid until the pH is ~2.[3]

  • Filter the purified white solid, wash with cold water until the filtrate is neutral, and dry to obtain the final product.

Visualizations

The following diagrams illustrate logical workflows and relationships relevant to troubleshooting phase separation.

TroubleshootingWorkflow Start Phase Separation Observed (Liquid-Liquid or Solid/Oil-Liquid) Check_Type What is the nature of the separation? Start->Check_Type Liquid_Liquid Two Liquid Layers Check_Type->Liquid_Liquid  Liquid-Liquid Solid_Oil Solid/Oily Precipitate Check_Type->Solid_Oil Solid/Oil   Check_Miscibility 1. Check Solvent Miscibility (Consult Data/Table) Liquid_Liquid->Check_Miscibility Adjust_Temp 1. Adjust Temperature (Gently Heat) Solid_Oil->Adjust_Temp Add_Cosolvent 2. Add Co-solvent (e.g., THF, Ethanol) Check_Miscibility->Add_Cosolvent Use_PTC 3. Consider Phase-Transfer Catalyst (PTC) Add_Cosolvent->Use_PTC Add_Solvent 2. Add More Solvent (Dilute Mixture) Adjust_Temp->Add_Solvent Change_Solvent 3. Change Solvent System Add_Solvent->Change_Solvent

Caption: A workflow for troubleshooting phase separation in a reaction.

CausalRelationships cluster_factors Influencing Factors cluster_outcome Reaction State Solvent Solvent System (Polarity, Miscibility) Homogeneous Homogeneous Reaction Mixture Solvent->Homogeneous matches Separation Phase Separation Solvent->Separation mismatched Concentration Concentration (Reactants, Products) Concentration->Homogeneous is below limit Concentration->Separation is too high Temperature Temperature Temperature->Homogeneous is optimal Temperature->Separation is too low/high Components Component Properties (Solubility of Reactants, Products, Intermediates) Components->Homogeneous are soluble Components->Separation are insoluble

Caption: Factors influencing reaction mixture homogeneity.

References

workup procedure for 4-chlorocinnamic acid synthesis without distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the workup procedure of 4-chlorocinnamic acid synthesis without the use of distillation.

Troubleshooting Guide

Researchers may encounter several issues during the non-distillation workup of this compound. The table below outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Solution(s)
Low Yield of Precipitated Product Incomplete reaction; Incomplete precipitation (pH not low enough); Product loss during washing.Ensure the initial reaction has gone to completion by monitoring with TLC.[1] Acidify the solution to a pH of 1-2 to ensure complete precipitation of the carboxylic acid.[2][3] Use ice-cold water to wash the final product to minimize dissolution.[2][3]
Oily Product Instead of Solid Precipitate Presence of unreacted starting materials or oily impurities.Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. Ensure complete hydrolysis of any intermediate esters if the synthesis route involves them.
Product Fails to Crystallize Solution is too dilute; Presence of impurities inhibiting crystallization; Incorrect solvent for recrystallization.Concentrate the solution by carefully evaporating some of the solvent. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. Perform a solvent screen to find a more suitable recrystallization solvent; ethanol or aqueous ethanol are often effective for cinnamic acids.[4][5]
Phase Separation During Reaction/Workup Formation of an insoluble intermediate or product; High concentration of reactants.Vigorous stirring may be required to ensure proper mixing of the two phases.[2] Diluting the reaction mixture with a suitable solvent can sometimes prevent phase separation.
Final Product has a Low Melting Point Presence of impurities.Recrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture to improve purity.[4] The expected melting point is in the range of 248-250°C.[3]

Frequently Asked Questions (FAQs)

Q1: My crude product is a yellow, oily substance. How can I purify it without distillation?

A1: An oily crude product often indicates the presence of unreacted 4-chlorobenzaldehyde or other organic impurities. An effective method for purification is through acid-base extraction.[6][7] First, dissolve the crude material in a suitable organic solvent like diethyl ether or ethyl acetate. Wash this organic solution with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide.[2][6] The this compound will deprotonate and move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated and acidified with a strong acid (e.g., HCl) to a pH of 1-2, which will precipitate the purified this compound.[2][3] The solid can then be collected by filtration.

Q2: After acidification, very little or no precipitate is forming. What could be the issue?

A2: This issue can arise from several factors. First, ensure that the pH of the aqueous solution is sufficiently acidic, ideally between 1 and 2, to fully protonate the carboxylate and cause precipitation.[2][3] If the solution is too dilute, the concentration of your product may be below its solubility limit. You can try to concentrate the solution by evaporation before acidification. Alternatively, if a small amount of fine precipitate forms, you can extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate), dry the organic layer, and then remove the solvent to recover the product.[8]

Q3: What is the best solvent for recrystallizing this compound?

A3: Based on literature, ethanol or a mixture of ethanol and water are effective solvents for the recrystallization of this compound.[4] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for good recovery of pure crystals upon cooling.[5]

Q4: How can I be sure my final product is pure without performing a distillation?

A4: The purity of the final product can be assessed by several methods. A sharp melting point close to the literature value (248-250°C) is a good indicator of purity.[3][9] Additionally, you can use analytical techniques such as Thin Layer Chromatography (TLC) to check for the presence of impurities. A single spot on the TLC plate suggests a high degree of purity.

Experimental Protocol: Acid-Base Workup and Recrystallization

This protocol describes a non-distillation workup procedure for the isolation and purification of this compound from a crude reaction mixture.

1. Quenching and Initial Extraction:

  • Once the reaction is complete, cool the reaction mixture to room temperature.
  • If the reaction was conducted in an organic solvent, add water to the mixture.
  • Transfer the mixture to a separatory funnel.

2. Base Extraction:

  • Add a saturated aqueous solution of sodium bicarbonate or a 2M sodium hydroxide solution to the separatory funnel.[2][6]
  • Shake the funnel vigorously to allow the acidic this compound to react and dissolve in the aqueous layer as its sodium salt.
  • Allow the layers to separate. The organic layer will contain non-acidic impurities.
  • Drain the lower aqueous layer into a clean flask.
  • Repeat the extraction of the organic layer with the basic solution to ensure all the product has been transferred to the aqueous phase. Combine the aqueous extracts.

3. Backwashing (Optional but Recommended):

  • To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of an organic solvent like diethyl ether.[6] Discard the organic wash.

4. Acidification and Precipitation:

  • Cool the aqueous solution in an ice bath.
  • Slowly add a concentrated acid, such as hydrochloric acid or sulfuric acid, while stirring until the pH of the solution is between 1 and 2.[2][3]
  • A white precipitate of this compound should form.

5. Isolation of Crude Product:

  • Collect the precipitate by suction filtration.
  • Wash the solid with a small amount of cold water to remove any remaining inorganic salts.[2][3]
  • Allow the crude product to air dry.

6. Recrystallization:

  • Dissolve the crude this compound in a minimal amount of hot ethanol or an ethanol/water mixture.[4]
  • If the solution is colored, you can add a small amount of activated charcoal and heat briefly before filtering hot to remove the charcoal.
  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
  • Collect the pure crystals by suction filtration, wash with a small amount of cold solvent, and dry thoroughly.

Experimental Workflow Diagram

Workup_Procedure A Crude Reaction Mixture B Add Water & Organic Solvent (e.g., Diethyl Ether) A->B Dissolution C Separatory Funnel B->C E Aqueous Layer (Sodium 4-chlorocinnamate) C->E Separate Layers F Organic Layer (Impurities) C->F Separate Layers D Add Aqueous Base (e.g., NaHCO3) D->C G Acidify with HCl to pH 1-2 E->G H Precipitation of This compound G->H I Filtration & Washing H->I J Crude Product I->J K Recrystallization (e.g., from Ethanol/Water) J->K L Pure this compound K->L Isolation

Caption: Workflow for the non-distillation workup of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring organic acid found in a variety of plants, and its derivatives have garnered significant attention in the scientific community for their broad spectrum of biological activities, including notable antimicrobial properties.[1][2] The rise of multidrug-resistant microbial strains has spurred the exploration of novel antimicrobial agents, with cinnamic acid derivatives emerging as a promising scaffold for the development of new therapeutics.[1][3] This guide provides a comparative overview of the antimicrobial activity of different cinnamic acid derivatives, supported by experimental data from various studies.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of various cinnamic acid derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter used to quantify this activity. The data presented in the following table summarizes the MIC values for several cinnamic acid derivatives against selected microorganisms, offering a clear comparison of their potency.

Cinnamic Acid DerivativeMicroorganismMIC (µM)MIC (mg/L)Reference
Cinnamic Acid Mycobacterium tuberculosis H37Rv270 - 675-[2][4]
Aspergillus niger844-[2][4]
Candida albicans405-[2][4]
Gram-positive & Gram-negative bacteria>5000-[5][6]
p-Coumaric Acid Mycobacterium tuberculosis H37Rv244-[7]
Shigella dysenteriae61-[2]
Ferulic Acid Cronobacter sakazakii-2500 - 5000 µg/mL[8]
Caffeic Acid Mycobacterium tuberculosis-64 - 512 µg/mL[8]
Klebsiella pneumoniae-64 - 512 µg/mL[8]
Cinnamaldehyde Escherichia coli3000 - 8000-[8]
Staphylococcus aureus8000 - 10000-[8]
Butyl Cinnamate Candida albicans626.62-[3]
Candida tropicalis626.62-[3]
Candida glabrata626.62-[3]
Ethyl Cinnamate Various Fungi726.36-[3]
Methyl Cinnamate Various Fungi789.19-[3]
DM2 (Catechol derivative) Staphylococcus aureus-16 - 64[5][9]
4-methoxycinnamic acid Various Bacteria & Fungi50.4 - 449-[4][7]
cis-Cinnamic acid MDR Mycobacterium tuberculosis16.9-[2][4]
(E)-N-(2-acetamidoethyl)-3-{4-[(E)-3,7-dimethylocta-2,6-dienyloxy]phenyl}acrylamide Mycobacterium tuberculosis H37Rv0.26-[1]
2,3-dibromo phenylpropanoic acid Aspergillus niger0.89-[1]
Candida albicans0.79-[1]

Structure-Activity Relationship

The antimicrobial activity of cinnamic acid derivatives is significantly influenced by their chemical structure.[1] Modifications at three key active sites—the phenyl ring, the carboxylate group, and the double bond—can lead to substantial changes in efficacy.[1]

For instance, the introduction of substituents on the phenyl ring can modulate the antimicrobial properties. Studies have shown that compounds with electron-donating groups like amino (NH2) or chloro (Cl) on the phenyl group can be more effective than those with electron-withdrawing groups like nitro (NO2).[1] The position of substituents also plays a role; for example, 4-nitrocinnamic acid is reported to be more active than 3-nitrocinnamic acid.[10]

Esterification of the carboxylic acid group is another common modification. In general, ester derivatives of cinnamic acid have shown better antibacterial activity than the parent acid and its amide derivatives.[3][11] The length of the alkyl chain in the ester can also influence activity, with some studies suggesting that a median carbon chain length provides the best antibacterial results.[12]

Modifications to the double bond, such as the addition of halogens, have been shown to remarkably increase antimicrobial activity. For example, the addition of bromine to the double bond resulted in a significant increase in growth inhibition against A. niger and C. albicans.[1]

Mechanism of Action

The antimicrobial mechanism of cinnamic acid and its derivatives is multifaceted. A primary mode of action involves the disruption of the bacterial plasma membrane, leading to leakage of intracellular components and ultimately cell death.[3][11] Other proposed mechanisms include the inhibition of nucleic acid and protein synthesis, as well as the induction of intracellular reactive oxygen species.[3] For fungi, it has been suggested that cinnamic acids may interfere with enzymes responsible for aromatic detoxification, such as benzoate 4-hydroxylase.[2]

Experimental Protocols

The following is a generalized description of the key experimental protocols commonly used to assess the antimicrobial activity of cinnamic acid derivatives, based on methodologies cited in the literature.

Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the MIC of antimicrobial agents.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth (e.g., Müller-Hinton broth for bacteria, TSB medium for some biofilm assays) to a specific turbidity, often corresponding to a concentration of approximately 10^5 to 10^8 colony-forming units (CFU)/mL.[13]

  • Preparation of Test Compounds: The cinnamic acid derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Müller-Hinton agar) is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized microbial suspension.

  • Application of Test Compounds: Sterile filter paper discs are impregnated with known concentrations of the cinnamic acid derivatives and placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of complete inhibition of microbial growth around each disc.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antimicrobial activity of chemical compounds.

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_assay Antimicrobial Assay cluster_analysis Data Analysis cluster_results Results Compound Cinnamic Acid Derivative (Test Compound) SerialDilution Serial Dilution of Compound Compound->SerialDilution Microbe Microorganism Culture (Bacteria/Fungi) Inoculation Inoculation with Microorganism Microbe->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD Reading) Incubation->MIC_Determination MBC_MFC_Test MBC/MFC Determination (Plating) MIC_Determination->MBC_MFC_Test Comparison Comparison of Activity MIC_Determination->Comparison MBC_MFC_Test->Comparison

Caption: Generalized workflow for antimicrobial susceptibility testing.

Conclusion

Cinnamic acid and its derivatives represent a versatile and promising class of compounds in the search for new antimicrobial agents. The evidence strongly suggests that structural modifications can significantly enhance their activity against a wide range of bacteria and fungi, including drug-resistant strains. Future research should continue to explore the vast chemical space of cinnamic acid derivatives, focusing on optimizing their structure for improved potency and elucidating their mechanisms of action to guide the development of the next generation of antimicrobial drugs.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Chlorocinnamic Acid Esters as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Cinnamic acid and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a detailed analysis of the structure-activity relationship (SAR) of 4-chlorocinnamic acid esters, with a particular focus on their antifungal properties. By presenting quantitative data, experimental protocols, and a mechanistic overview, this document aims to inform and guide future research in the optimization of these compounds as potential drug candidates.

Structure-Activity Relationship (SAR) Analysis

Recent studies have demonstrated that esters derived from this compound exhibit significant antimicrobial activity, particularly against various fungal pathogens. The core structure, consisting of a 4-chlorinated phenyl ring attached to an acrylic acid ester, provides a versatile scaffold for chemical modification. The key determinants of the antifungal potency of these esters are the nature of the substituent group in the ester moiety.

An analysis of a series of twelve esters has revealed several key SAR insights.[1][2][3] Notably, the introduction of short alkyl chains containing a heteroatom, such as oxygen, leads to a marked increase in antifungal activity.[1][2][3] For instance, methoxyethyl 4-chlorocinnamate was found to be one of the most potent compounds.[1][2] Furthermore, the incorporation of a terpenic substructure, as seen in perillyl 4-chlorocinnamate, also significantly enhances the antifungal profile.[1][2] In contrast, esters with long alkyl chains have shown diminished or no activity against bacterial strains.[4]

The proposed mechanism of action for the antifungal activity of these esters is the inhibition of the enzyme 14α-demethylase.[1][2][3] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Molecular docking studies have suggested a high binding affinity of these esters towards the active site of 14α-demethylase in Candida albicans, further supporting this hypothesis.[1][2]

While the primary focus has been on antifungal activity, some derivatives of cinnamic acid have also been investigated for their anticancer and antioxidant properties.[5][6] However, specific SAR data for this compound esters in these areas is less established.

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentration (MIC) values of various this compound esters against different microbial strains. Lower MIC values indicate higher antimicrobial potency.

Compound IDEster SubstituentC. albicans MIC (µmol/mL)C. glabrata MIC (µmol/mL)C. krusei MIC (µmol/mL)S. aureus ActivityReference
1 Methyl5.09>5.09>5.09Active at highest concentration[1][3]
2 Ethyl>4.80>4.80>4.80-[3]
3 Propyl-----
4 Methoxyethyl0.130.260.13-[1][2]
5 Ethoxyethyl-----
6 Isopropyl>4.53>4.53>4.53-[3]
7 Isobutyl-----
8 Benzyl>4.16>4.16>4.16-[3]
9 Phenethyl-----
10 Phenyl-----
11 Perillyl0.0480.0480.024-[1][2]
12 Lauryl>2.83>2.83>2.83No Inhibition[3][4]

Experimental Protocols

Synthesis of this compound Esters

The synthesis of the this compound esters was achieved through several standard esterification methods to accommodate the different alcohol precursors.[1][2][3]

  • Fischer Esterification: This method was used for the synthesis of simple alkyl esters. This compound was refluxed with the corresponding alcohol in the presence of a catalytic amount of sulfuric acid.

  • Steglich Esterification: For more complex alcohols, dicyclohexylcarbodiimide (DCC) was used as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst in dichloromethane (DCM) at room temperature.[3]

  • Mitsunobu Reaction: This reaction was employed for specific stereochemical requirements, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).

  • Alkyl or Aryl Halide Esterification: In this method, the carboxylate salt of this compound was reacted with an appropriate alkyl or aryl halide.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized esters was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[3]

  • Microorganism Preparation: Strains of Candida albicans, Candida glabrata, Candida krusei, Pseudomonas aeruginosa, and Staphylococcus aureus were cultured on appropriate agar plates.[3] A suspension of each microorganism was prepared in saline solution and its turbidity adjusted to the 0.5 McFarland standard.

  • Assay Plate Preparation: The compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in RPMI-1640 medium (for fungi) or Mueller-Hinton broth (for bacteria) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizing the Mechanism of Action

The primary antifungal target of this compound esters is believed to be the enzyme 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Ester 4-Chlorocinnamic Acid Ester Ester->Inhibition

Caption: Proposed mechanism of antifungal action of this compound esters.

Conclusion

The structure-activity relationship analysis of this compound esters reveals them to be a promising class of antifungal agents. The ester substituent plays a crucial role in determining the biological activity, with short, heteroatom-containing alkyl chains and terpenic moieties being particularly favorable. The inhibition of 14α-demethylase appears to be the primary mechanism of action. Further optimization of this scaffold, guided by the SAR insights presented, could lead to the development of novel and potent antifungal drugs. This guide provides a foundational understanding for researchers to build upon in the quest for new antimicrobial therapies.

References

Validating the Antifungal Mechanism of 4-Chlorocinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal mechanism of action of 4-Chlorocinnamic acid with other established antifungal agents. The information presented is supported by experimental data and detailed protocols to assist in the validation and further development of this compound as a potential antifungal therapeutic.

Proposed Antifungal Mechanisms of this compound

Current research suggests that this compound and its derivatives exert their antifungal effects through two primary mechanisms:

  • Inhibition of Ergosterol Biosynthesis: The primary proposed mechanism is the inhibition of the enzyme 14α-demethylase, a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to cell death. This mechanism is shared with the widely used azole class of antifungal drugs.

  • Disruption of Cell Wall Integrity: Evidence also points towards the ability of cinnamic acid derivatives to interfere with the fungal cell wall, a unique and essential structure not present in mammalian cells. This interference can activate the cell wall integrity (CWI) signaling pathway, a compensatory mechanism that, if overwhelmed, can lead to cell lysis.

A secondary, less explored potential target is the fungal-specific enzyme benzoate 4-hydroxylase (CYP53), which is involved in the detoxification of benzoate, a key intermediate in fungal aromatic compound metabolism.

Comparative Antifungal Activity

Table 1: Comparative in vitro Activity (MIC) of this compound Esters and Other Antifungal Agents against Candida albicans

CompoundMIC Range (µg/mL)Target/Mechanism of ActionReference
This compound Esters
Methyl 4-chlorocinnamate~935 (5.09 µmol/mL)14α-demethylase inhibition (putative)[1]
Methoxyethyl 4-chlorocinnamate~30 (0.13 µmol/mL)14α-demethylase inhibition (putative)[1]
Perillyl 4-chlorocinnamate~7.5 (0.024 µmol/mL)14α-demethylase inhibition (putative)[1]
Azole Antifungals
Fluconazole0.25 - >6414α-demethylase inhibition[2]
Echinocandins
Caspofungin0.0079 - 4Inhibition of (1,3)-β-D-glucan synthesis[3][4]

Note: The MIC values for this compound esters were converted from µmol/mL to µg/mL for comparative purposes, and these values can vary depending on the specific ester and the Candida albicans strain tested. The provided data for fluconazole and caspofungin represent a range observed across multiple studies and isolates.

Experimental Protocols for Mechanism Validation

To experimentally validate the proposed antifungal mechanisms of this compound, the following key experiments are recommended:

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the amount of ergosterol in fungal cells after treatment with the test compound. A reduction in ergosterol content compared to untreated controls indicates inhibition of the ergosterol biosynthesis pathway.

Protocol: Quantification of Ergosterol in Candida albicans

  • Culture Preparation: Grow Candida albicans in a suitable broth medium (e.g., Sabouraud Dextrose Broth) to mid-log phase.

  • Drug Exposure: Inoculate fresh broth containing serial dilutions of this compound (and a positive control like fluconazole, and a no-drug control) with the prepared C. albicans culture. Incubate for a defined period (e.g., 16-24 hours).

  • Cell Harvesting: Harvest the fungal cells by centrifugation. Wash the cell pellet with sterile distilled water.

  • Saponification: Resuspend the cell pellet in a solution of alcoholic potassium hydroxide (e.g., 25% KOH in 70% ethanol). Incubate at a high temperature (e.g., 85°C) for 1-2 hours to saponify the cellular lipids.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile distilled water and an organic solvent like n-heptane or petroleum ether. Vortex vigorously and allow the layers to separate.

  • Spectrophotometric Analysis: Carefully transfer the upper organic layer to a new tube. The ergosterol content in this extract can be quantified by scanning spectrophotometry between 230 and 300 nm. Ergosterol has a characteristic four-peaked absorbance spectrum. The amount of ergosterol can be calculated based on the absorbance at specific wavelengths (e.g., 281.5 nm).

  • Data Analysis: Compare the ergosterol content in the this compound-treated samples to the no-drug control. A dose-dependent decrease in ergosterol levels validates the inhibition of this pathway.

Cell Wall Integrity Assay

This assay assesses the ability of a compound to compromise the fungal cell wall by observing the growth of the fungus on media containing cell wall stressing agents.

Protocol: Fungal Cell Wall Stress Assay

  • Culture Preparation: Grow Candida albicans to mid-log phase in a suitable liquid medium.

  • Serial Dilutions: Prepare a series of 10-fold dilutions of the fungal culture.

  • Plating: Spot a small volume (e.g., 5 µL) of each dilution onto agar plates containing a sublethal concentration of this compound. Additionally, prepare plates containing both this compound and a cell wall stressing agent, such as:

    • Congo Red: (e.g., 50 µg/mL) - Interferes with chitin synthesis.

    • Calcofluor White: (e.g., 50 µg/mL) - Binds to chitin and interferes with cell wall assembly.

    • Sodium Dodecyl Sulfate (SDS): (e.g., 0.01%) - A detergent that challenges cell membrane and wall integrity.

  • Incubation and Observation: Incubate the plates at 30°C for 24-48 hours.

  • Analysis: Compare the growth of C. albicans on the plates. A significant reduction in growth on the plates containing both this compound and a cell wall stressing agent, compared to the plates with only the stressing agent, suggests that this compound compromises the cell wall, making the fungus hypersensitive to the stressing agent.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the proposed antifungal mechanisms of this compound.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Fungal Cell\nMembrane Fungal Cell Membrane Ergosterol->Fungal Cell\nMembrane This compound This compound 14α-demethylase 14α-demethylase This compound->14α-demethylase

Caption: Proposed inhibition of 14α-demethylase by this compound.

cluster_0 Cell Wall Stress Response This compound This compound Cell Wall Damage Cell Wall Damage This compound->Cell Wall Damage MAPK Cascade MAPK Cascade Cell Wall Damage->MAPK Cascade Activates Cell Lysis Cell Lysis Cell Wall Damage->Cell Lysis Leads to (if severe) Cell Wall\nRepair Genes Cell Wall Repair Genes MAPK Cascade->Cell Wall\nRepair Genes Upregulates Cell Wall\nRepair Genes->Cell Wall Damage Compensates

Caption: Disruption of cell wall integrity by this compound.

Conclusion

This compound demonstrates promising antifungal activity, likely through a multi-targeted mechanism involving the inhibition of ergosterol biosynthesis and the disruption of cell wall integrity. The experimental protocols provided in this guide offer a framework for the systematic validation of these mechanisms. Further research, including direct comparative studies with established antifungal agents and elucidation of its effects on specific signaling pathways, will be crucial in determining the full therapeutic potential of this compound and its derivatives.

References

Halogenated Cinnamic Acids: A Comparative Analysis of Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Halogen-substituted cinnamic acid derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide range of biological activities. The introduction of halogen atoms onto the cinnamic acid scaffold significantly influences their physicochemical properties and, consequently, their therapeutic potential. This guide provides a comparative analysis of para-substituted fluoro-, chloro-, and bromo-cinnamic acid derivatives, focusing on their anticancer and enzyme inhibitory activities, supported by experimental data and detailed protocols.

Comparative Biological Activity

The substitution of different halogen atoms at the para-position of the cinnamic acid phenyl ring distinctly modulates its biological efficacy. The following table summarizes the available quantitative data for 4-fluorocinnamic acid, 4-chlorocinnamic acid, and 4-bromocinnamic acid, highlighting their performance in anticancer and tyrosinase inhibition assays.

CompoundBiological ActivityAssay SystemIC₅₀ / MICReference
4-Fluorocinnamic Acid Derivative Anti-tuberculosisMycobacterium tuberculosis H37Ra0.36 µg/mL[1][2]
This compound Tyrosinase Inhibition (monophenolase)Mushroom Tyrosinase0.477 mM[3]
Tyrosinase Inhibition (diphenolase)Mushroom Tyrosinase0.229 mM[3]
Anti-tubercularMycobacterium tuberculosis H37Ra4.54 µg/mL[2]
Antifungal (ester derivative)Candida albicans0.024-0.13 µmol/mL[4][5][6]
4-Bromocinnamic Acid Derivative AnticancerHT-29 (Colon Cancer)< 240 µM[7]
AnticancerA-549 (Lung Cancer)< 240 µM[7]
AnticancerMDA-MB-231 (Breast Cancer)< 240 µM[7]

Note: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions. The derivatives tested may also vary (e.g., esters, amides).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key biological assays cited in this guide.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., A-549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogen-substituted cinnamic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Tyrosinase Inhibition Assay

This assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanin synthesis.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. Inhibitors of tyrosinase will reduce the rate of dopachrome formation.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 100 µL of phosphate buffer (0.1 M, pH 6.8), 20 µL of mushroom tyrosinase solution (e.g., 30 U/mL), and 20 µL of the test compound at various concentrations dissolved in a suitable solvent (e.g., DMSO).[3]

  • Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes.[3]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution (e.g., 10 mM) to each well.[3]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[3]

  • Absorbance Measurement: Measure the absorbance at 475 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor. The IC₅₀ value is determined as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Kojic acid is often used as a positive control.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow Experimental Workflow: MTT Assay for Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Cancer Cells (e.g., A-549) prepare_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to Solubilize incubate_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.

signaling_pathway Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol demethylase 14α-demethylase (CYP51) lanosterol->demethylase ergosterol Ergosterol membrane Fungal Cell Membrane (Disrupted integrity) ergosterol->membrane Incorporation c_acid Halogenated Cinnamic Acid Derivatives c_acid->demethylase Inhibition demethylase->ergosterol Demethylation

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by halogenated cinnamic acids.

References

Purity Assessment of 4-Chlorocinnamic Acid via Melting Point Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, confirming the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of pure 4-Chlorocinnamic acid with potentially impure samples through melting point analysis, a fundamental technique for purity assessment. Detailed experimental protocols and supporting data are presented to facilitate accurate purity determination.

Comparison of Melting Points

The melting point of a pure crystalline solid is a characteristic physical property. Impurities present in a sample typically cause a depression and broadening of the melting point range. The extent of this deviation from the literature value can serve as a qualitative indicator of purity.

The established melting point of pure this compound is 248-250 °C. A summary of the melting points of this compound and potential impurities is presented in the table below. These impurities may arise from the common synthesis of this compound via the Perkin reaction of p-chlorobenzaldehyde and acetic anhydride.

Compound NameRole in SynthesisMelting Point (°C)Expected Effect on Melting Point of this compound
This compound Product 248-250 Reference Value
p-ChlorobenzaldehydeStarting Material45-49[1]Depression and broadening
Acetic AnhydrideStarting Material-73[2]Significant depression and broadening
Cinnamic AcidPotential Side-Product133[3][4]Significant depression and broadening
4-Chlorobenzoic AcidPotential Byproduct238-242[5]Depression and broadening
4,4'-DichlorostilbenePotential Byproduct176-179[4][6]Significant depression and broadening

Note: The presence of any of the listed impurities, or others not listed, will likely result in a melting point for the this compound sample that is lower and has a broader range than the literature value of 248-250 °C.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary tube and a melting point apparatus.

Materials:

  • Sample of this compound

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle (optional, for pulverizing samples)

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • If necessary, finely pulverize the crystalline sample using a mortar and pestle to ensure uniform packing.

    • Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of the solid.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • Turn on the melting point apparatus and allow it to stabilize.

    • Set the heating rate. For an unknown sample, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range. For a more accurate measurement, a slower heating rate (1-2 °C/minute) is crucial, especially when approaching the expected melting point.

  • Melting Point Measurement:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Begin heating the sample.

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to observe the sample and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Interpretation of Results:

    • A sharp melting range (typically 0.5-2 °C) close to the literature value of 248-250 °C indicates a high degree of purity.

    • A broad melting range (greater than 2 °C) and a depressed melting point are indicative of the presence of impurities.

Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for confirming the purity of a this compound sample using melting point analysis.

Purity_Confirmation_Workflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_comparison Data Comparison and Conclusion A Obtain 4-Chlorocinnamic Acid Sample B Dry the Sample A->B C Pulverize and Pack into Capillary Tube B->C D Determine Melting Point Range (e.g., 240-245 °C) C->D E Compare with Literature Value (248-250 °C) D->E F Conclusion: Pure E->F Sharp range, close to literature value G Conclusion: Impure E->G Broad range, depressed value

Caption: Workflow for Purity Confirmation of this compound.

This systematic approach, combining precise experimental technique with careful comparison to established data, allows for a reliable assessment of the purity of this compound samples, a crucial quality control measure in research and development.

References

Comparative Efficacy of 4-Chlorocinnamic Acid Derivatives Against Diverse Candida Strains: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Candida species necessitates the exploration of novel antifungal agents. This guide provides a comparative analysis of the efficacy of various ester derivatives of 4-Chlorocinnamic acid against clinically relevant Candida strains, including Candida albicans, Candida glabrata, Candida krusei, and Candida guilliermondii. While research has primarily focused on these derivatives, data on the parent compound, this compound, is limited. This document summarizes the available experimental data, details the methodologies employed, and visualizes key experimental workflows and proposed mechanisms of action to support further research and development in this area.

Quantitative Efficacy Analysis

The antifungal activity of twelve ester derivatives of this compound has been evaluated against several Candida species. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key indicator of antifungal efficacy. For some derivatives, the minimum fungicidal concentration (MFC), the lowest concentration that results in microbial death, has also been determined.

A study on various ester derivatives of this compound demonstrated a range of antifungal activities.[1] All tested esters showed some level of bioactivity, with methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate being the most potent.[1]

Below is a summary of the reported MIC values for selected this compound esters against Candida albicans ATCC 90028.

CompoundDerivative StructureMIC (µmol/mL) against C. albicans ATCC 90028
Methyl 4-chlorocinnamateEster5.09
Methoxyethyl 4-chlorocinnamateEster0.13
Perillyl 4-chlorocinnamateEster0.024
Dodecyl 4-chlorocinnamateEster2.85

Data sourced from: Antimicrobial Activity of this compound Derivatives.[1]

Notably, the perillyl 4-chlorocinnamate ester exhibited the most potent activity against the tested C. albicans strain, a finding attributed to the presence of a terpenic substructure, which is known to have good antifungal profiles.[1] In contrast, exchanging an unsaturated alicyclic chain with a saturated acyclic chain was found to diminish the bioactivity of the compound.[1]

Experimental Protocols

The following methodologies were employed in the evaluation of the antifungal properties of this compound derivatives.

Antifungal Susceptibility Testing

1. Determination of Minimum Inhibitory Concentration (MIC):

The antifungal activity of the compounds was assessed against four reference strains: C. albicans ATCC 90028, C. glabrata ATCC 90030, C. krusei ATCC 34125, and C. guilliermondii ATCC 22017.[1]

  • Compound Preparation: The test compounds were first solubilized in dimethylsulfoxide (DMSO) to a final concentration not exceeding 5%, and then diluted with sterile distilled water.[1]

  • Assay Performance: The broth microdilution method was used to determine the MIC values.

  • Reading: The MIC was defined as the lowest concentration of the test substance that inhibited any visible microbial growth.[1]

2. Determination of Minimum Fungicidal Concentration (MFC):

  • Procedure: Aliquots (50 µL) from the wells corresponding to the MIC and two higher concentrations (2x MIC and 4x MIC) were plated onto Petri dishes containing Sabouraud Dextrose Agar (SDA).[1]

  • Incubation: The plates were incubated for 24 hours at 35°C.[1]

  • Reading: The MFC was determined as the lowest concentration that prevented any visible fungal growth on the solid medium.[1]

Proposed Mechanism of Action

Molecular docking studies have suggested a potential mechanism of action for the antifungal activity of this compound esters.

Inhibition of 14α-Demethylase

The primary proposed mechanism involves the inhibition of the enzyme 14α-demethylase, a critical component in the ergosterol biosynthesis pathway of fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane function and ultimately, fungal cell death. Molecular docking studies have indicated that these ester derivatives exhibit a good affinity for the active site of 14α-demethylase in C. albicans.[1]

Visualizing Experimental and Logical Frameworks

To further elucidate the experimental processes and theoretical models, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Antifungal Susceptibility Assays cluster_analysis Data Analysis & Interpretation candida_strains Candida Strains (C. albicans, C. glabrata, C. krusei, C. guilliermondii) mic_assay MIC Determination (Broth Microdilution) candida_strains->mic_assay compound_prep This compound Derivative Synthesis stock_solution Stock Solution (in DMSO) compound_prep->stock_solution stock_solution->mic_assay mfc_assay MFC Determination (Plating on SDA) mic_assay->mfc_assay data_collection Record MIC & MFC Values mfc_assay->data_collection sar_analysis Structure-Activity Relationship Analysis data_collection->sar_analysis mechanism_hypothesis Hypothesize Mechanism of Action sar_analysis->mechanism_hypothesis

Caption: Workflow for evaluating the antifungal efficacy of this compound derivatives.

mechanism_of_action cluster_compound Antifungal Agent cluster_pathway Ergosterol Biosynthesis Pathway cluster_effect Cellular Effect compound 4-Chlorocinnamic Acid Derivative demethylase 14α-Demethylase compound->demethylase Inhibition lanosterol Lanosterol lanosterol->demethylase ergosterol Ergosterol demethylase->ergosterol membrane_disruption Fungal Cell Membrane Disruption demethylase->membrane_disruption cell_death Fungal Cell Death membrane_disruption->cell_death

Caption: Proposed mechanism of action: Inhibition of 14α-demethylase by this compound derivatives.

References

A Comparative Analysis of the Antimicrobial Effects of 4-Nitrocinnamic Acid and 4-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial research, cinnamic acid and its derivatives have emerged as a promising class of compounds with a broad spectrum of activity. Among these, 4-nitrocinnamic acid and 4-chlorocinnamic acid have garnered attention for their potential as antimicrobial agents. This guide provides a detailed comparison of their antimicrobial effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of 4-nitrocinnamic acid and this compound has been evaluated against various microorganisms, with their activity primarily quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismTypeMIC (µM)
4-Nitrocinnamic Acid Bacillus subtilisGram-positive bacterium891[1]
Escherichia coliGram-negative bacterium794[1]
Staphylococcus aureusGram-positive bacterium-
This compound Bacillus subtilisGram-positive bacterium708[1]
Escherichia coliGram-negative bacterium708[1]
Staphylococcus aureusGram-positive bacterium-

Note: Data for Staphylococcus aureus was not available for direct comparison in the reviewed literature.

Based on the available data, this compound demonstrates a slight advantage in antibacterial activity against both Bacillus subtilis and Escherichia coli when compared to 4-nitrocinnamic acid, as indicated by its lower MIC values.[1]

Mechanisms of Antimicrobial Action

The precise mechanisms by which 4-nitrocinnamic acid and this compound exert their antimicrobial effects are still under investigation. However, research on cinnamic acid derivatives provides insights into their potential modes of action.

This compound: The primary antifungal mechanism proposed for derivatives of this compound is the inhibition of the enzyme 14α-demethylase.[2][3] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting 14α-demethylase, these compounds disrupt ergosterol production, leading to a compromised cell membrane and ultimately, fungal cell death. The antibacterial mechanism is less clear, though some studies on cinnamic acid derivatives suggest potential interference with bacterial cell wall synthesis or other essential metabolic processes.[4]

4-Nitrocinnamic Acid: The antimicrobial mechanism of 4-nitrocinnamic acid is not as well-defined in the current literature. It is plausible that it shares some general mechanisms with other cinnamic acid derivatives, such as disruption of the cell membrane or inhibition of essential enzymes. Further research is required to elucidate its specific molecular targets.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis by this compound Derivatives

G cluster_fungal_cell Fungal Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14a_demethylase 14α-demethylase (CYP51) Lanosterol->14a_demethylase Catalyzes demethylation Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Cell_Membrane 14a_demethylase->Ergosterol Leads to 4-Chlorocinnamic_Acid This compound Derivatives 4-Chlorocinnamic_Acid->14a_demethylase Inhibits

Caption: Antifungal mechanism of this compound derivatives.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in antimicrobial research. The following is a generalized broth microdilution protocol, a standard method for determining the MIC of antimicrobial agents.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis prep1 Prepare stock solution of 4-nitrocinnamic or this compound dil1 Add stock solution to first well prep1->dil1 prep2 Prepare standardized microbial inoculum (e.g., 0.5 McFarland) inoc1 Inoculate each well with the microbial suspension prep2->inoc1 prep3 Dispense sterile broth into 96-well plate prep3->dil1 dil2 Perform serial twofold dilutions across the plate dil1->dil2 dil2->inoc1 inc1 Incubate at appropriate temperature and duration inoc1->inc1 ana1 Visually assess for turbidity inc1->ana1 ana2 Determine MIC: Lowest concentration with no visible growth ana1->ana2

References

assessing the inhibitory effects of 4-Chlorocinnamic acid on tyrosinase activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of 4-Chlorocinnamic acid on tyrosinase activity against other known inhibitors. The information is supported by experimental data to assist in the evaluation of its potential in relevant research and development applications.

Overview of Tyrosinase and its Inhibition

Tyrosinase is a key copper-containing enzyme involved in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1] It catalyzes two distinct reactions: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity).[2] The overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-whitening agents and for the treatment of pigmentation-related conditions.

Inhibitory Profile of this compound

This compound has demonstrated notable inhibitory effects on mushroom tyrosinase. It affects both the monophenolase and diphenolase activities of the enzyme.

Quantitative Inhibitory Data

The inhibitory potency of this compound is summarized in the table below, alongside other common tyrosinase inhibitors for a comparative perspective.

CompoundTarget EnzymeIC50 (mM)Inhibition TypeReference
This compound Mushroom Tyrosinase (Monophenolase)0.477Not explicitly stated, likely uncompetitive
This compound Mushroom Tyrosinase (Diphenolase)0.229Not explicitly stated, likely uncompetitive
2-Chlorocinnamic acidMushroom Tyrosinase (Diphenolase)0.765Uncompetitive[3]
2,4-Dichlorocinnamic acidMushroom Tyrosinase (Diphenolase)0.295Uncompetitive[3]
Cinnamic acidMushroom Tyrosinase (Monophenolase)0.37Non-competitive[4]
Cinnamic acidMushroom Tyrosinase (Diphenolase)0.61Non-competitive[4]
Kojic AcidMushroom Tyrosinase0.01 - 0.3Competitive[5][6]
ArbutinMushroom Tyrosinase>5.3Competitive[4][7]
HydroquinoneHuman Tyrosinase>0.5Weak Inhibitor[7]

Note: The inhibition mechanism for this compound has not been definitively determined in the reviewed literature. However, based on the uncompetitive inhibition mechanism observed for 2-chlorocinnamic acid and 2,4-dichlorocinnamic acid, it is plausible that this compound follows a similar kinetic behavior.[3]

Kinetic Parameters
  • 2-Chlorocinnamic acid: KIS = 0.348 mM[3]

  • 2,4-Dichlorocinnamic acid: KIS = 0.159 mM[3]

The KIS represents the inhibition constant for an uncompetitive inhibitor, indicating the binding affinity of the inhibitor to the enzyme-substrate complex.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of tyrosinase inhibitors.

Tyrosinase Inhibition Assay (Diphenolase Activity)

This protocol is adapted from established methods for determining the diphenolase inhibitory activity of a compound.[8]

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Test compound (this compound)

  • Control inhibitor (e.g., Kojic Acid)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound and control inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer) to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer) to each well.

  • Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a spectrophotometer.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Kinetic Analysis of Tyrosinase Inhibition

To determine the mode of inhibition (e.g., competitive, uncompetitive, non-competitive), the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data is then plotted using Lineweaver-Burk or Dixon plots to elucidate the kinetic mechanism.[6]

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for Tyrosinase Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock Solution add_inhibitor Add Inhibitor to 96-well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Tyrosinase Solution add_enzyme Add Tyrosinase prep_enzyme->add_enzyme prep_substrate Prepare L-DOPA Solution add_substrate Add L-DOPA prep_substrate->add_substrate add_buffer Add Phosphate Buffer add_inhibitor->add_buffer add_buffer->add_enzyme pre_incubate Pre-incubate (10 min) add_enzyme->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance (475 nm) add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Melanogenesis Signaling Pathway

The synthesis of melanin is regulated by a complex signaling cascade, primarily initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R). This triggers a series of intracellular events that ultimately lead to the transcription of the tyrosinase gene.

melanogenesis_pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R binds AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF (Transcription Factor) CREB->MITF activates transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene binds to promoter Tyrosinase_mRNA Tyrosinase mRNA Tyrosinase_Gene->Tyrosinase_mRNA transcription Tyrosinase_Protein Tyrosinase (Enzyme) Tyrosinase_mRNA->Tyrosinase_Protein translation Melanin Melanin Tyrosinase_Protein->Melanin catalyzes production

Caption: Simplified melanogenesis signaling pathway.

Conclusion

This compound emerges as a noteworthy inhibitor of mushroom tyrosinase, with inhibitory effects on both monophenolase and diphenolase activities. Its potency, as indicated by its IC50 values, is comparable to or greater than that of cinnamic acid, though generally less potent than the widely used inhibitor, kojic acid. The likely uncompetitive mechanism of inhibition, based on data from structurally similar compounds, suggests that it binds to the enzyme-substrate complex. This guide provides a foundational comparison for researchers and professionals in the field, highlighting the potential of this compound as a subject for further investigation in the development of novel tyrosinase inhibitors. Further studies are warranted to elucidate its precise kinetic parameters and to evaluate its efficacy and safety in cellular and in vivo models.

References

Safety Operating Guide

Proper Disposal of 4-Chlorocinnamic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of 4-Chlorocinnamic acid, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Key Disposal and Safety Information

Proper handling and disposal of this compound are governed by its chemical properties and associated hazards. As a halogenated organic acid, specific waste segregation and disposal protocols are required.[1][2][3] The primary and recommended method of disposal is through a licensed professional waste disposal service.[4][5]

ParameterGuidelineSource
Waste Classification Halogenated Organic Acid[1]
Primary Disposal Method Offer to a licensed disposal company.[4][5]
Recommended Treatment Burn in a chemical incinerator with an afterburner and scrubber.[4][5]
Solvent for Incineration Dissolve or mix with a combustible solvent.[4][5]
Drain Disposal Prohibited. Do not let the product enter drains.[5][6][7]
Contaminated Packaging Dispose of as unused product.[5]
Spill Cleanup Sweep up, avoid dust formation, and place in a suitable, closed container for disposal.[5][8]
Regulatory Compliance Consult local, regional, and national hazardous waste regulations for complete classification.[9][10]
Experimental Protocols for Disposal

The safety data sheets for this compound do not provide protocols for laboratory-based neutralization or degradation. The universally recommended procedure is to engage a licensed professional waste disposal service for incineration.[4][5][10] Attempting to treat or neutralize this compound in a laboratory setting is not advised without specific, validated protocols and appropriate engineering controls, as it may produce hazardous byproducts.

Disposal Workflow

The logical workflow for the disposal of this compound involves careful identification, segregation, containment, and transfer. The following diagram illustrates this step-by-step process.

G cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Collection & Containment cluster_2 Step 3: Storage & Disposal start Identify Waste: This compound (Solid) classify Classify as Halogenated Organic Acid start->classify segregate Segregate from: - Non-Halogenated Organics - Inorganic Acids & Bases - Aqueous Waste classify->segregate container Select a Compatible, Labeled 'Halogenated Organic Waste' Container segregate->container collect Collect Solid Waste in Container container->collect collect_contam Collect Contaminated Items (e.g., gloves, liners, packaging) in the same container collect->collect_contam seal Keep Container Tightly Sealed When Not in Use collect_contam->seal storage Store in a Designated Satellite Accumulation Area seal->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs disposal Transfer to Licensed Waste Disposal Service contact_ehs->disposal end Incineration with Afterburner and Scrubber disposal->end

Caption: Disposal workflow for this compound.

Detailed Disposal Procedures

1. Waste Identification and Segregation:

  • Identify the waste material as this compound.

  • Classify it as a halogenated organic waste due to the chlorine atom in its structure.[1][2] This is the most critical step for proper segregation.

  • Collect this waste in a designated container specifically for halogenated organic compounds.[1][11] Do not mix with non-halogenated organic waste, inorganic acids, bases, or aqueous waste streams.[1][12]

2. Collection and Container Management:

  • Use a container that is in good condition, compatible with the chemical, and has a secure, threaded cap to be vapor-tight and spill-proof.[11]

  • Label the waste container clearly as "Hazardous Waste: Halogenated Organic" and list "this compound" as a constituent. Ensure the label is applied before any waste is added.[11]

  • For spills or residues, sweep the solid material carefully to avoid creating dust and place it into the designated waste container.[8]

  • Any materials used for cleaning spills (e.g., absorbent pads, contaminated gloves) and the original, empty container should be disposed of in the same manner as the chemical itself.[4][5][11]

  • Keep the waste container closed at all times except when actively adding waste.[11]

3. Storage and Final Disposal:

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents.[10][12]

  • Once the container is full, or in accordance with your institution's policies, arrange for pickup through your Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[13]

  • The final disposal must be conducted by a licensed facility, typically involving incineration in a specialized furnace equipped with an afterburner and scrubber to handle the hazardous combustion byproducts, such as hydrogen chloride gas.[5]

  • Always maintain records of your chemical waste disposal in accordance with institutional and regulatory requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorocinnamic acid
Reactant of Route 2
Reactant of Route 2
4-Chlorocinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.